2,5-Dibromothiazole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4HBr2NOS |
|---|---|
Molecular Weight |
270.93 g/mol |
IUPAC Name |
2,5-dibromo-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C4HBr2NOS/c5-3-2(1-8)7-4(6)9-3/h1H |
InChI Key |
CECVPLSWZMKZMG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(SC(=N1)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
2,5-Dibromothiazole-4-carbaldehyde CAS 943735-43-1 properties
An In-Depth Technical Guide to 2,5-Dibromothiazole-4-carbaldehyde (CAS 943735-43-1) for Advanced Chemical Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Differentiated Thiazole Building Block
The thiazole nucleus is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design. Within the arsenal of synthetic building blocks, 2,5-Dibromothiazole-4-carbaldehyde emerges as a particularly strategic intermediate. It combines three distinct points of chemical reactivity: an aldehyde for classical carbonyl chemistry and two bromine atoms at electronically and sterically differentiated positions (C2 and C5). This trifunctional nature allows for the controlled, sequential introduction of molecular complexity, making it an invaluable tool for constructing diverse compound libraries aimed at discovering novel therapeutics and advanced materials.[3]
This guide provides an in-depth analysis of the properties, synthesis, reactivity, and safe handling of 2,5-Dibromothiazole-4-carbaldehyde, offering field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical and Computed Properties
The fundamental properties of 2,5-Dibromothiazole-4-carbaldehyde are summarized below. These data are essential for reaction planning, stoichiometric calculations, and analytical characterization. Purity levels typically range from 95% to ≥98% depending on the supplier.[4][5]
| Property | Value | Source(s) |
| CAS Number | 943735-43-1 | [5] |
| Molecular Formula | C₄HBr₂NOS | [5] |
| Molecular Weight | 270.93 g/mol | [5] |
| IUPAC Name | 2,5-dibromo-1,3-thiazole-4-carbaldehyde | |
| SMILES | C(=O)C1=C(SC(=N1)Br)Br | [5] |
| InChIKey | CECVPLSWZMKZMG-UHFFFAOYSA-N | |
| Appearance | Solid (predicted) | |
| Storage | Sealed in dry, inert atmosphere, 2-8°C | [5] |
| Topological Polar Surface Area | 58.2 Ų | |
| XLogP3 | 2.8 - 3.0 | [4] |
Spectral Characterization: An Interpretive Guide
While specific spectra for this compound are not publicly disseminated, its structure allows for a confident prediction of its key spectral features. Researchers can use the following guide to verify the identity and purity of their material.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, featuring a single, sharp signal in the downfield region (δ 9.5-10.5 ppm) corresponding to the aldehyde proton (-CHO). The absence of other signals in the aromatic region confirms the trisubstituted nature of the thiazole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Several distinct signals are anticipated:
-
A peak for the electrophilic aldehyde carbon (C=O) around δ 180-190 ppm.
-
Three signals corresponding to the thiazole ring carbons. The carbon bearing the aldehyde (C4) will be significantly downfield, while the two bromine-bearing carbons (C2 and C5) will appear at chemical shifts influenced by halogen substitution.
-
-
IR (Infrared) Spectroscopy: A strong, sharp absorption band between 1680-1710 cm⁻¹ is the most prominent feature, characteristic of the C=O stretching vibration of an aromatic aldehyde.
-
MS (Mass Spectrometry): The mass spectrum will show a distinctive molecular ion (M⁺) cluster. Due to the presence of two bromine atoms, a characteristic isotopic pattern of [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with an approximate intensity ratio of 1:2:1 will be observed, providing unambiguous confirmation of the dibromo-substitution.
Synthesis and Purification
A highly plausible and efficient route to 2,5-Dibromothiazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 2,5-dibromothiazole. This reaction is a classic method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings.[3][6][7] The Vilsmeier reagent, a mild electrophile, is generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
Causality: The choice of the Vilsmeier-Haack reaction is predicated on the electron-rich nature of the thiazole ring, which is sufficient to react with the relatively weak electrophilicity of the Vilsmeier reagent.[8][9] The reaction is directed to the C4 position, which is the only available site for electrophilic substitution on the 2,5-dibromothiazole precursor.
-
Reagent Preparation: In a three-necked, oven-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
-
Substrate Addition: Dissolve 2,5-dibromothiazole (1.0 eq.) in a minimal amount of anhydrous DMF or a non-reactive solvent like dichloromethane and add it slowly to the Vilsmeier reagent mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup and Hydrolysis: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,5-Dibromothiazole-4-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The power of this reagent lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.
Caption: Key reactivity pathways of the title compound.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of transformations:
-
Oxidation: Can be cleanly oxidized to the corresponding carboxylic acid (2,5-Dibromothiazole-4-carboxylic acid) using reagents like sodium chlorite (Pinnick oxidation).
-
Reduction: Selective reduction to the primary alcohol ( (2,5-dibromothiazol-4-yl)methanol ) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Carbon-Carbon Bond Formation: It serves as an excellent electrophile for Wittig reactions (to form alkenes), Grignard additions (to form secondary alcohols), and Horner-Wadsworth-Emmons reactions.
-
Reductive Amination: A powerful method to introduce nitrogen-containing substituents by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).
Reactions at the Carbon-Bromine Bonds: Cross-Coupling
The two bromine atoms are handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. A critical aspect is the potential for regioselective functionalization.
Causality - The Basis of Regioselectivity: In palladium-catalyzed cross-coupling reactions of dihalothiazoles, the site of initial reaction is governed by the rate of oxidative addition of the Pd(0) catalyst to the C-Br bond. For 2,5-dibromothiazole systems, the C2 position is generally more electron-deficient due to the inductive effects of both adjacent sulfur and nitrogen atoms. This makes the C2-Br bond more susceptible to oxidative addition than the C5-Br bond.[10] By carefully selecting the catalyst, ligands, and reaction conditions (temperature, reaction time), one can achieve selective mono-functionalization at the C2 position, leaving the C5-Br intact for a subsequent, different coupling reaction.[11][12]
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Stille Coupling: Reaction with organostannanes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Experimental Protocol: Selective Suzuki Coupling at C2
-
Setup: To a reaction vessel, add 2,5-Dibromothiazole-4-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Purge the vessel with an inert gas (N₂ or Ar), seal, and heat to 80-100°C. Monitor the reaction by TLC or LC-MS. The reaction should be stopped upon consumption of the starting material to minimize diarylation.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the 2-aryl-5-bromothiazole-4-carbaldehyde product.
Applications in Drug Discovery
This building block is ideally suited for the synthesis of focused libraries targeting various therapeutic areas. The thiazole core is prevalent in drugs with antimicrobial, anti-inflammatory, and anticancer activities.[13] By varying the substituents introduced via aldehyde chemistry and cross-coupling reactions, chemists can rapidly explore the structure-activity relationship (SAR) around the thiazole scaffold. For example, one could perform a reductive amination to install a basic side chain to improve solubility and then perform a Suzuki coupling to explore different aromatic substitutions for receptor binding. This systematic approach accelerates the hit-to-lead optimization process in drug discovery programs.
Safety, Handling, and Storage
Proper handling is crucial for safety and to maintain the integrity of the compound.
| Hazard Class | GHS Information | Handling & Storage Recommendations |
| Acute Toxicity | GHS07 Pictogram (Exclamation Mark) Signal Word: Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. |
| Storage | Store in a tightly sealed container under an inert atmosphere (N₂ or Ar). Keep in a cool, dry place, refrigerated at 2-8°C for long-term stability. |
References
-
Pereira, R., Furst, A., Iglesias, B., Germain, P., Gronemeyer, H., & de Lera, A. R. (2006). Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists. Organic & Biomolecular Chemistry, 4(24), 4514–4525. [Link]
- This reference is not available.
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Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Freiberger, E., Täuscher, E., Ritter, U., Eckert, N., & Görls, H. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. [Link]
-
Pereira, R., Furst, A., Iglesias, B., Germain, P., Gronemeyer, H., & de Lera, A. R. (2006). Insights into the mechanism of the site-selective sequential palladium -catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and a... Organic & Biomolecular Chemistry. [Link]
-
Heuser, S., & Bach, T. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5573–5579. [Link]
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Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Kashyap, S., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Al-Azzawi, L. R., & Al-Obaidi, A. S. M. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Education and Science. [Link]
-
ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Bentham Science. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]
- This reference is not available.
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Priya, G. C., et al. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
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- 10. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
Advanced Regioselective Functionalization: A Comparative Analysis of Dibromothiazole Carbaldehyde Isomers
Introduction: The Strategic Value of Halogenated Thiazole Carbaldehydes
In modern medicinal chemistry and agrochemical development, the thiazole ring serves as a privileged scaffold due to its ability to act as a bioisostere for various heterocycles and its robust hydrogen-bonding capabilities. The functionalization of this ring, however, requires precise regiocontrol. Dibrominated thiazoles equipped with a carbaldehyde moiety—specifically 2,5-dibromothiazole-4-carbaldehyde and 2,4-dibromothiazole-5-carbaldehyde —provide highly versatile, orthogonal handles for complex molecule synthesis.
This technical guide explores the electronic topography, comparative reactivity, and self-validating experimental protocols for these isomers, contrasting them against the baseline reactivity of the unsubstituted 2,4-dibromothiazole scaffold.
Electronic Topography: Causality of Regioselectivity
The innate electronic asymmetry of the thiazole ring dictates its reactivity profile. Understanding the causality behind these electronic shifts is critical for designing successful synthetic routes.
The Unsubstituted 2,4-Dibromothiazole Baseline
In the base 2,4-dibromothiazole molecule (CAS 4175-77-3), the C2 position is flanked by both an electronegative nitrogen (imino-like) and a polarizable sulfur atom. This renders the C2 carbon highly electron-deficient. Consequently, oxidative addition by low-valent transition metals (e.g., Pd(0)) and halogen-metal exchange reactions occur preferentially at C2 rather than C4[1]. The C4 position remains relatively electron-rich, requiring harsher conditions (higher temperatures or more electron-rich ligands) for subsequent cross-coupling[2].
Isomeric Divergence: The Impact of the Carbaldehyde Group
The introduction of a carbaldehyde group fundamentally alters the electron density of the adjacent carbon atoms via strong mesomeric and inductive withdrawal.
-
2,4-Dibromothiazole-5-carbaldehyde (CAS 139669-95-7): In this isomer, the formyl group is located at C5, directly adjacent (ortho) to the C4 bromine. While C2 remains the primary site for kinetic functionalization, the C5-aldehyde strongly depletes electron density from C4. This activates the normally recalcitrant C4-Br bond, making it significantly more susceptible to secondary cross-coupling reactions than it would be in the base scaffold[3].
-
2,5-Dibromothiazole-4-carbaldehyde (CAS 943735-43-1): Here, the formyl group resides at C4, ortho to the C5 bromine. Because the C5 position in thiazoles inherently possesses a different molecular orbital coefficient than C4, its activation via the C4-aldehyde creates a highly reactive electrophilic center. Once the C2 position is functionalized, the C5-Br bond undergoes facile oxidative addition, allowing for rapid synthesis of 2,5-disubstituted-4-formyl derivatives[4].
Quantitative Reactivity Profiles
To facilitate experimental design, the following table summarizes the comparative electronic properties and regioselective coupling sites of these scaffolds.
| Compound Scaffold | CAS Number | Primary Coupling Site (Kinetic) | Secondary Coupling Site (Thermodynamic) | Electronic Influence of the Carbaldehyde Group |
| 2,4-Dibromothiazole | 4175-77-3 | C2 | C4 | N/A (Baseline reactivity) |
| 2,4-Dibromothiazole-5-carbaldehyde | 139669-95-7 | C2 | C4 | Strongly depletes electron density at C4, activating the C4-Br bond for secondary coupling. |
| 2,5-Dibromothiazole-4-carbaldehyde | 943735-43-1 | C2 | C5 | Enhances oxidative addition at C5 via inductive and mesomeric withdrawal from C4. |
Mechanistic Pathway of Regioselective Functionalization
The following diagram illustrates the generalized workflow for orthogonal functionalization, demonstrating how the distinct electronic environments of the C2 and C4/C5 positions are exploited sequentially.
Regioselective cross-coupling and orthogonal functionalization workflow for dibromothiazoles.
Self-Validating Experimental Methodologies
The following protocols are designed as self-validating systems. The causality behind specific stoichiometric and thermal choices is detailed to ensure high-fidelity replication.
Protocol A: Kinetically Controlled Regioselective Suzuki-Miyaura Coupling at C2
This protocol exploits the electron-deficient nature of C2 to achieve mono-arylation without affecting the secondary bromines or the carbaldehyde.
Reagents:
-
Dibromothiazole carbaldehyde isomer (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
Na2CO3 (2.0 M aqueous solution, 2.0 equiv)
-
Toluene/Ethanol (4:1 v/v)
Step-by-Step Procedure:
-
Degassing (Causality): Dissolve the thiazole substrate and boronic acid in the Toluene/EtOH mixture. Sparge with Argon for 15 minutes. Rationale: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
-
Catalyst Addition: Add Pd(PPh3)4 and the degassed Na2CO3 solution.
-
Kinetic Heating: Heat the mixture strictly to 60°C for 4–6 hours. Rationale: Maintaining a moderate temperature of 60°C provides kinetic control. Elevated temperatures (>80°C) provide enough thermal energy to overcome the activation barrier for C4/C5 oxidative addition, leading to unwanted di-arylated byproducts.
-
Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass disappears and the mono-coupled[M+H]+ mass dominates. If di-coupled mass is detected, the temperature must be lowered in subsequent runs.
-
Workup: Quench with water, extract with EtOAc, dry over MgSO4, and purify via flash chromatography.
Protocol B: Chemoselective Bromine-Magnesium Exchange
Halogen-metal exchange provides a route to C2-nucleophiles. However, the presence of the electrophilic carbaldehyde necessitates strategic protection to maintain scientific integrity.
Critical Prerequisite: Grignard reagents will rapidly attack unprotected aldehydes. To perform a halogen-metal exchange on 2,4-dibromothiazole-5-carbaldehyde or 2,5-dibromothiazole-4-carbaldehyde, the formyl group must first be protected as a 1,3-dioxolane acetal. Alternatively, the exchange can be performed on the base 2,4-dibromothiazole scaffold prior to Vilsmeier-Haack formylation[2].
Reagents (Assuming Acetal Protection or Base Scaffold):
-
Substrate (1.0 equiv)
-
Isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 1.05 equiv)
-
Anhydrous THF
Step-by-Step Procedure:
-
Cryogenic Cooling: Dissolve the substrate in anhydrous THF and cool to -20°C under Argon. Rationale: -20°C prevents the resulting Grignard reagent from undergoing unwanted side reactions or ring-opening.
-
Exchange Initiation: Add i-PrMgCl dropwise over 10 minutes. Stir for 30 minutes at -20°C. Causality: The exchange is driven by the formation of the highly stabilized C2-magnesiate intermediate, which is thermodynamically favored over the C4/C5 magnesiate due to the adjacent nitrogen and sulfur atoms.
-
Electrophile Trapping: Add the desired electrophile (e.g., an aldehyde or allyl bromide) dropwise. Allow to warm to 0°C over 1 hour.
-
Self-Validation Check: Quench a small aliquot with D2O and analyze by 1H-NMR. The disappearance of the C2-proton (if applicable) or the specific incorporation of Deuterium at C2 confirms complete and regioselective exchange[2].
Conclusion & Applications in Drug Discovery
The isomeric relationship between 2,5-dibromothiazole-4-carbaldehyde and 2,4-dibromothiazole-5-carbaldehyde offers a masterclass in heterocyclic electronic manipulation. By understanding how the position of the electron-withdrawing carbaldehyde group activates specific carbon-bromine bonds, researchers can program highly predictable, sequential cross-coupling cascades. These methodologies are actively utilized to synthesize multi-targeted kinase inhibitors, novel antimicrobial agents, and complex agrochemical libraries where the precise spatial arrangement of functional groups dictates biological efficacy.
References
-
[1] ResearchGate. ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. Available at: [Link]
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Technical Guide: Solubility & Solvent Selection for 2,5-Dibromothiazole-4-carbaldehyde
[1][2][3]
CAS: 943735-43-1 | MW: 270.93 g/mol | Formula: C₄HBr₂NOS Physical State: Crystalline Solid | Predicted LogP: ~2.5–3.0[1][2][3]
Part 1: Executive Summary
2,5-Dibromothiazole-4-carbaldehyde is a functionalized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates (e.g., via Suzuki couplings or reductive aminations).[1][2] Its solubility behavior is governed by the lipophilic thiazole core and the polarizable aldehyde/bromo substituents.[3]
Core Solubility Insight: The compound exhibits moderate lipophilicity .[2][3] It dissolves readily in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), possesses temperature-dependent solubility in alcohols (making them ideal for recrystallization), and is practically insoluble in water and aliphatic hydrocarbons (Hexanes).[1][2]
Part 2: Solubility Landscape & Solvent Compatibility[1][2][3]
The following categorization is based on functional group analysis and standard handling protocols for halogenated thiazole aldehydes.
Primary Solvents (High Solubility)
Use these for stock solutions, NMR analysis, and homogeneous reactions.[1][2]
| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for biological assays or SₙAr reactions.[1][2][3] Caution: High boiling points make removal difficult; avoid for final purification if possible. |
| Chlorinated | DCM, Chloroform | Very Good (>50 mg/mL) | Ideal for liquid-liquid extraction (workup) and standard synthesis.[1][2][3] The compound is stable in acid-free CDCl₃ for NMR.[1][2][3] |
| Ethers | THF, 1,4-Dioxane | Good | Excellent for organometallic couplings (e.g., Suzuki-Miyaura).[1][2] Ensure solvents are anhydrous to prevent aldehyde hydration or side reactions.[2][3] |
| Esters | Ethyl Acetate | Good | Primary solvent for TLC and silica gel chromatography.[1][2][3] |
Secondary Solvents (Variable/Temperature Dependent)
Use these for recrystallization and precipitation.[1][2]
| Solvent Class | Specific Solvents | Solubility Behavior | Application |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Cold) / High (Hot) | Critical: The aldehyde group can form hemiacetals in alcohols, especially with acid catalysis.[1][2] Use for rapid recrystallization but avoid prolonged storage in solution.[2][3] |
| Nitriles | Acetonitrile | Moderate to Good | Useful for HPLC mobile phases.[1][2][3] Solubility decreases significantly at low temperatures (0°C).[2][3] |
Antisolvents (Poor Solubility)
Use these to crash out the product or wash filter cakes.[2]
Part 3: Experimental Protocols
Protocol A: Standard Solubility Testing (Self-Validating)
Objective: Determine the precise solubility limit for a specific batch.[1][2]
-
Weighing: Place 10 mg of 2,5-Dibromothiazole-4-carbaldehyde into a 2 mL HPLC vial.
-
Titration: Add the target solvent in 100 µL increments using a micropipette.
-
Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break crystal lattices.[1][2][3]
-
Observation:
-
Validation: If solution is clear, cool to 4°C for 1 hour. If precipitate forms, the solubility is temperature-sensitive (record this as "Hot Soluble/Cold Insoluble").[1][2]
Protocol B: Purification via Mixed-Solvent Recrystallization
Context: Removing non-polar impurities or debrominated byproducts.[1][2][3]
Solvent System: Ethyl Acetate (Solvent A) / Hexanes (Antisolvent B).[2][3]
-
Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).
-
Filtration: Perform a hot filtration if insoluble black particulates (palladium residues) are present.[1][2][3]
-
Nucleation: While stirring, add warm Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clearing: Add 1-2 drops of Ethyl Acetate to restore clarity.
-
Crystallization: Remove heat. Allow to cool to room temperature slowly (2 hours), then transfer to a 4°C fridge.
-
Collection: Filter the resulting crystals and wash with cold 10% EtOAc/Hexanes.
Part 4: Decision Logic & Workflows
Visualization 1: Solvent Selection Decision Tree
This diagram guides the researcher to the correct solvent based on the intended application (Reaction, Analysis, or Purification).[1]
Caption: Logic flow for selecting the optimal solvent based on experimental constraints (Temperature, Stability, and Method).
Visualization 2: Recrystallization Workflow
A step-by-step visualization of the purification protocol described in Part 3.
Caption: Optimized recrystallization pathway using the Ethyl Acetate/Hexane solvent system.
Part 5: Stability & Handling (Critical)[1][2]
-
Aldehyde Oxidation: The C-4 aldehyde is susceptible to oxidation to the carboxylic acid (2,5-dibromothiazole-4-carboxylic acid) upon prolonged exposure to air in solution.[1][2][3]
-
Hemiacetal Formation: In primary alcohols (MeOH, EtOH), the aldehyde exists in equilibrium with its hemiacetal.[1][2][3]
-
Debromination: In the presence of strong bases or reducing agents (e.g., during workup), the C-2 bromine is labile.[1][2][3]
References
Safety data sheet (SDS) for 2,5-Dibromothiazole-4-carbaldehyde handling
Part 1: Chemical Profile & Strategic Relevance
Compound Identity
-
IUPAC Name: 2,5-Dibromo-1,3-thiazole-4-carbaldehyde[1]
-
Molecular Weight: 270.93 g/mol [3]
-
Physical State: Solid (typically off-white to pale yellow)
Strategic Utility in Drug Discovery In medicinal chemistry, 2,5-Dibromothiazole-4-carbaldehyde serves as a high-value "linchpin" scaffold. Its tri-functional nature allows for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex heteroaromatic libraries.
| Functional Handle | Position | Reactivity Profile | Strategic Application |
| Aldehyde | C-4 | Electrophilic | Reductive amination, Wittig olefination, or oxidation to carboxylic acid. |
| Bromine | C-2 | High Reactivity (SNAr / Pd-Catalysis) | Primary site for nucleophilic displacement or cross-coupling due to activation by the adjacent nitrogen. |
| Bromine | C-5 | Moderate Reactivity | Secondary site for cross-coupling (Suzuki/Stille) after C-2 manipulation. |
Part 2: Risk Assessment & GHS Classification
Standardized based on analogous halogenated thiazole aldehydes.
Signal Word: WARNING
Hazard Statements (GHS-US/EU)
Critical Safety Logic
-
Lachrymator Potential: Aldehydes, particularly halogenated ones, often exhibit lachrymatory properties. While not explicitly classified as a severe lachrymator in all datasets, it should be handled strictly as if it were one.
-
Hydrolytic Instability: The aldehyde moiety is susceptible to air oxidation (forming the corresponding carboxylic acid), which alters stoichiometry and potency in downstream reactions.
-
Thermal Decomposition: In a fire scenario, this compound releases toxic fumes including Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx).
Part 3: Operational Handling Protocols
Storage & Stability Architecture
To maintain reagent integrity (>98% purity) for sensitive catalytic cycles:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. The aldehyde is prone to autoxidation.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.
Engineered Controls (The "Zero-Exposure" Standard)
Do not rely solely on PPE. The primary barrier must be the engineering control.
-
Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Static Control: Use anti-static gun/ionizers during weighing. Dry, brominated heteroaromatics can carry high static charges, leading to powder scattering and inhalation risks.
Personal Protective Equipment (PPE)
-
Hands: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (5-8 mil) or Neoprene (if handling solutions).
-
Eyes: Chemical splash goggles. Safety glasses are insufficient due to the potential for fine dust generation.
-
Respiratory: If working outside a hood (strictly prohibited under normal ops), a full-face respirator with P100/OV cartridges is required.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the "Chain of Custody" for maintaining safety and purity from receipt to reaction.
Caption: Figure 1. Closed-loop handling lifecycle ensuring operator safety and reagent stability against hydrolysis/oxidation.
Part 4: Emergency Response & Waste Management
Spill Response (Dry Solid)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full PPE including respiratory protection (N95 minimum, P100 preferred).
-
Contain: Cover spill with a damp absorbent pad (to prevent dust) or use a HEPA-filtered vacuum reserved for hazardous chemicals.
-
Decontaminate: Wipe surface with 10% sodium carbonate solution (to neutralize potential acidic hydrolysis products) followed by water.
Fire Fighting Measures
-
Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5]
-
Hazard: Thermal decomposition produces HBr gas . Firefighters must wear SCBA.[6]
-
Prohibited: Do not use high-pressure water jets, which may scatter the chemical.
Waste Disposal[5][7][9]
-
Classification: Hazardous Chemical Waste (Halogenated Organic).
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and dispose of via a licensed incineration facility equipped with a scrubber for halogenated acids. Never dispose of down the drain.
Part 5: Scientific Application (Chemo-Selectivity)
To assist the researcher, the following logic map details the orthogonal reactivity of 2,5-Dibromothiazole-4-carbaldehyde. Understanding this hierarchy prevents "over-reaction" and side-product formation.
Caption: Figure 2. Chemo-selective functionalization hierarchy. C-2 bromine is activated by the adjacent nitrogen, allowing sequential substitution before C-5.
References
-
Fisher Scientific. (2023).[6] Safety Data Sheet: 2-Bromothiazole-4-carboxaldehyde (Analogous Hazard Data). Retrieved from [Link]
-
PubChem. (2024). Compound Summary: Thiazole Derivatives and GHS Classification Standards. Retrieved from [Link]
Sources
2,5-Dibromothiazole-4-carbaldehyde molecular weight and exact mass
Core Identity & Analytical Characterization
Executive Summary
2,5-Dibromothiazole-4-carbaldehyde (CAS: 943735-43-1) represents a high-value heterocyclic scaffold in medicinal chemistry.[1][2] Its structural utility lies in its orthogonal reactivity : two chemically distinct bromine handles (C2 and C5) and an electrophilic aldehyde at C4.[1][2] This guide provides the definitive mass spectrometric data required for its identification and outlines the strategic application of this molecule in diversity-oriented synthesis (DOS).
Part 1: Fundamental Chemical Identity[1]
For researchers conducting LC-MS validation or stoichiometric calculations, the distinction between Molecular Weight (Average) and Exact Mass (Monoisotopic) is critical due to the significant mass defect and isotopic abundance of bromine.
Table 1: Physicochemical Profile[1][3][4]
| Property | Value | Context for Application |
| Formula | Core stoichiometry. | |
| Molecular Weight | 270.93 g/mol | Use for weighing reagents and calculating molarity.[1][2] Based on standard atomic weights.[1][2][3] |
| Exact Mass | 268.8146 Da | Use for High-Resolution Mass Spec (HRMS) extraction.[1][2] Based on |
| CAS Number | 943735-43-1 | Unique identifier for procurement/database search. |
| LogP (Predicted) | ~3.02 | Lipophilicity indicator; suggests moderate membrane permeability.[1][2] |
The "Trap" of Average Molecular Weight
In mass spectrometry, searching for the average molecular weight (271.9) will often lead to false negatives.[1][2] Because bromine exists as two stable isotopes (
Part 2: The Isotopic Signature (Mass Spec Interpretation)
The presence of two bromine atoms creates a distinct spectral fingerprint that serves as an internal validation standard.[1][2][5] Unlike monochlorinated compounds (3:1 ratio), dibrominated compounds exhibit a 1:2:1 triplet pattern .[1][2]
Mechanism of Isotopic Distribution
-
Peak A (
): Contains two atoms.[1][2][4] (Mass ~268.8)[1] -
Peak B (
): Contains one and one .[1][2][3][4][5] (Mass ~270.8)[1] -
Peak C (
): Contains two atoms.[1][2][4] (Mass ~272.8)[1]
Statistically, the mixed isotope species (
Diagram 1: Mass Spectrometry Decision Logic
This flowchart illustrates the logic path for validating the presence of the dibromothiazole core using low-res or high-res MS.
Caption: Logical workflow for confirming 2,5-dibromothiazole-4-carbaldehyde via MS isotopic distribution analysis.
Part 3: Synthetic Utility & Scaffold Reactivity[1]
In drug discovery, this molecule is not a final product but a "linchpin" scaffold.[1][2] Its value lies in the ability to selectively functionalize three positions.
Chemo-Selectivity Hierarchy
-
C4-Aldehyde: The most reactive site for condensation reactions (reductive amination, Wittig olefination).[1][2] Usually functionalized first or protected as an acetal if coupling is required.[1][2]
-
C2-Bromine: Positioned between the Sulfur and Nitrogen.[1][2] The C2 position is electron-deficient (activated), making it susceptible to Nucleophilic Aromatic Substitution (
) or faster oxidative addition in Pd-catalyzed couplings compared to C5. -
C5-Bromine: The least reactive electrophile.[1][2] Functionalization here often requires lithium-halogen exchange or forcing Suzuki-Miyaura conditions.[1][2]
Diagram 2: Functionalization Strategy Map
This diagram outlines the divergent synthesis pathways available from the parent scaffold.
Caption: Divergent synthetic pathways exploiting the orthogonal reactivity of the C2, C5, and C4 positions.
Part 4: Analytical Characterization Protocol
Objective: Confirm identity and purity of 2,5-Dibromothiazole-4-carbaldehyde prior to use in library synthesis.
Sample Preparation
-
Solvent: Dissolve 1 mg of solid in 1 mL of Acetonitrile (ACN) . Avoid Methanol if the aldehyde is reactive (potential hemiacetal formation).[1][2]
-
Filtration: 0.2 µm PTFE filter to remove insoluble aggregates.[1][2]
LC-MS Conditions (Standard)
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).
-
Gradient: 5% B to 95% B over 7 minutes. (Thiazoles are moderately polar; expect elution in the middle of the gradient).[1][2]
-
Detection: UV at 254 nm (Thiazole absorbance) and ESI+ (Positive Mode).[1][2]
NMR Validation ( NMR, 400 MHz, )
While Mass Spec confirms the formula, NMR confirms the aldehyde integrity.
-
Diagnostic Peak: Look for the aldehyde proton singlet (
) downfield, typically between 9.8 – 10.2 ppm .[1][2] -
Absence of Ring Protons: Since positions 2 and 5 are brominated, there should be no aromatic protons on the thiazole ring.[1][2] The spectrum should be remarkably clean, containing only the aldehyde singlet (and solvent residual).
References
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 and M+4 Peaks. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 118618365: 2,5-Dibromo-1,3-thiazole-4-carbaldehyde.[1][2] Retrieved from [Link]
-
Mishra, C. B., et al. (2018).[1][2] Thiazole: A Privileged Scaffold for the Design of Anti-Cancer Agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 2,5-ジブロモチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
- 4. savemyexams.com [savemyexams.com]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromothiazole-4-carbaldehyde
Executive Summary
The functionalization of 2,5-dibromothiazole-4-carbaldehyde represents a critical entry point for synthesizing complex trisubstituted thiazole scaffolds, widely used in kinase inhibitors (e.g., Dasatinib analogs) and agrochemicals. The core challenge lies in the substrate's multiple reactive sites: two electrophilic carbon-bromine bonds (C2 and C5) and a reactive aldehyde at C4.
This guide provides a validated, evidence-based strategy to achieve regioselective mono-arylation at the C2 position , followed by sequential functionalization at C5. By exploiting the intrinsic electronic bias of the thiazole ring, researchers can program the assembly of non-symmetric biaryl and teraryl systems with high fidelity.
Mechanistic Grounding & Regioselectivity[1]
To design a successful experiment, one must understand the electronic landscape of the substrate. The regioselectivity in Suzuki coupling is governed by the rate of oxidative addition of the Palladium(0) catalyst into the C-Br bond.
The Electronic Bias (C2 vs. C5)
In 2,5-dibromothiazoles, the C2 position is significantly more electron-deficient than the C5 position.
-
C2-Br: Flanked by both the sulfur atom and the imine-like nitrogen (
). The inductive withdrawal ( effect) of the nitrogen atom makes the C2-Br bond highly susceptible to oxidative addition. -
C5-Br: Adjacent only to the sulfur. While the C4-aldehyde is an electron-withdrawing group (EWG) that activates the entire ring, it does not override the intrinsic C2 > C5 reactivity hierarchy.
Therefore, under kinetically controlled conditions (limiting boronic acid), reaction occurs exclusively at C2 .
Reaction Pathway Visualization
Figure 1: Kinetic competition between C2 and C5 sites. The activation energy for oxidative addition at C2 is significantly lower, allowing for high selectivity.
Experimental Protocols
Protocol A: C2-Selective Mono-Arylation
Objective: Synthesize 2-aryl-5-bromothiazole-4-carbaldehyde without touching the C5-bromide.
Reagents & Stoichiometry
| Component | Role | Equivalents | Recommended Reagent |
| Substrate | Electrophile | 1.0 | 2,5-Dibromothiazole-4-carbaldehyde |
| Boronic Acid | Nucleophile | 1.05 | Arylboronic acid (Ar-B(OH)₂) |
| Catalyst | Pd Source | 0.03 (3 mol%) | Pd(PPh₃)₄ (Tetrakis) |
| Base | Activator | 2.0 | Na₂CO₃ (2M aqueous) |
| Solvent | Medium | 0.1 M | Toluene : Ethanol (4:1) |
Step-by-Step Procedure
-
Setup: Flame-dry a two-neck round-bottom flask or purge a microwave vial with Argon.
-
Solvent Degassing: Sparge the Toluene/Ethanol mixture with Argon for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and catalyst deactivation.
-
Addition: Add the substrate (1.0 eq), arylboronic acid (1.05 eq), and Pd(PPh₃)₄ (3 mol%) under a counter-flow of Argon.
-
Activation: Add the deoxygenated Na₂CO₃ solution (2.0 eq).
-
Reaction: Heat to 60°C (oil bath) or 80°C (Microwave) for 4–6 hours.
-
Critical Control Point: Do not exceed 80°C or use excess boronic acid, as this will trigger the second coupling at C5.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (usually less polar) should disappear, replaced by a fluorescent spot (C2-product).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography. The C2-mono-coupled product typically elutes before any trace bis-coupled byproduct.
Protocol B: Sequential C5-Arylation (Synthesis of Non-Symmetric Bis-Aryls)
Objective: Functionalize the remaining C5-bromide on the product from Protocol A.
Reagents & Stoichiometry
| Component | Equivalents | Recommended Reagent |
| Substrate | 1.0 | 2-Aryl-5-bromothiazole-4-carbaldehyde (from Protocol A) |
| Boronic Acid 2 | 1.5 | Ar'-B(OH)₂ (Different aryl group) |
| Catalyst | 0.05 (5 mol%) | Pd(dppf)Cl₂·DCM |
| Base | 3.0 | K₃PO₄ (Tribasic Potassium Phosphate) |
| Solvent | 0.1 M | 1,4-Dioxane (Anhydrous) |
Step-by-Step Procedure
-
Rationale: The C5 position is sterically more crowded (ortho to the aldehyde) and electronically less activated. We switch to a more active catalyst (Pd(dppf)Cl₂) and a stronger base/solvent system.
-
Addition: Combine substrate, Boronic Acid 2, Pd(dppf)Cl₂, and K₃PO₄ in a reaction vessel.
-
Solvent: Add 1,4-Dioxane (and optionally 5% water to solubilize the base, though anhydrous conditions with ground K₃PO₄ work well to protect the aldehyde).
-
Reaction: Heat to 90–100°C for 12–16 hours.
-
Workup: Standard aqueous extraction.
Optimization & Troubleshooting Guide
The following decision tree helps resolve common issues encountered during these couplings.
Figure 2: Troubleshooting logic for optimizing yield and selectivity.
Critical Parameter: Water Content
While Suzuki coupling requires water for the transmetalation step (formation of the boronate species), excess water at high temperatures can lead to protodehalogenation (stripping the bromine off without coupling), especially at the C5 position.
-
Recommendation: If C5-dehalogenation is observed, switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ suspended in Dioxane or DMF.
References
-
General Reactivity of 2,5-Dibromothiazoles: Bach, T., & Heuser, S. (2001). Regioselective cross-coupling reactions of 2,4-dibromothiazole. Tetrahedron Letters, 42, 8615. (Establishes C2 > C5 reactivity).
-
Thiophene Aldehyde Analogs (Comparative Chemistry): Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.[1] Tetrahedron Letters, 48(46), 8108–8110. (Demonstrates sequential coupling strategy on similar heterocyclic aldehydes).
-
Mechanistic Overview of Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Application in Drug Discovery (Thiazole Scaffolds): Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Journal of Medicinal Chemistry, 49(23), 6819–6832.
Sources
Application Notes & Protocols: A Guide to the Reductive Amination of 2,5-Dibromothiazole-4-carbaldehyde
Introduction: The Strategic Importance of 2,5-Dibromothiazole Derivatives
The 2,5-dibromothiazole-4-carbaldehyde scaffold is a highly versatile intermediate in medicinal chemistry and materials science. The presence of two bromine atoms at strategic positions offers orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), while the aldehyde functionality provides a key reaction site for chain extension and the introduction of diverse amine-containing moieties.
Reductive amination stands out as one of the most robust and widely utilized methods for converting aldehydes into amines.[1][2][3] This transformation is fundamental in drug discovery for constructing carbon-nitrogen bonds, enabling the synthesis of complex molecules with desired pharmacological properties.[4] This guide provides a comprehensive, field-proven protocol for the successful reductive amination of 2,5-Dibromothiazole-4-carbaldehyde, focusing on mechanistic understanding, practical execution, and troubleshooting.
The Underlying Chemistry: Mechanism of Reductive Amination
Reductive amination is a sequential, two-stage process that efficiently transforms a carbonyl group and an amine into a more substituted amine.[5]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield an imine (if a primary amine is used) or an iminium ion (if a secondary amine is used).[1][2][5] This step is typically reversible and often catalyzed by mild acid. The removal of water can shift the equilibrium toward the product.[2]
-
Hydride-Mediated Reduction: The C=N double bond of the imine or iminium ion is then selectively reduced by a hydride-donating reagent to furnish the final amine product.
The choice of reducing agent is critical for the success of the reaction.[1] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also risk reducing the starting aldehyde, leading to unwanted side products.[6] For this reason, milder and more selective reagents are preferred.
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[1][5][6][7][8] Its advantages include:
-
Mildness: It does not readily reduce the aldehyde starting material, minimizing side reactions.[5]
-
Selectivity: It shows a high preference for reducing the protonated iminium ion, which is more electrophilic than the starting carbonyl.[1][9]
-
Convenience: It is a stable, non-pyrophoric solid that is easy to handle and can be used in a one-pot procedure.[8]
Caption: Figure 1: General Mechanism of Reductive Amination.
Experimental Protocols
This section details a reliable one-pot protocol. A two-step variation is also discussed for specific challenging substrates.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 2,5-Dibromothiazole-4-carbaldehyde | C₄HBr₂NOS | 270.96 | 110495-71-9 | Starting material. Ensure purity. |
| Amine (Primary or Secondary) | Varies | Varies | Varies | Nucleophile. Use 1.1-1.2 equivalents. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Reducing agent. Use 1.2-1.5 equivalents. Handle in a dry environment. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 | Anhydrous solvent. Preferred for this reaction.[1][7] |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 64-19-7 | Optional catalyst, especially for less reactive ketones/amines.[1] |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | 84.01 | 144-55-8 | Used for quenching the reaction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent for organic extracts. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet for inert atmosphere
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
TLC plates and developing chamber
-
LC-MS for reaction monitoring (optional but recommended)
Protocol 1: Direct (One-Pot) Reductive Amination
This is the standard and most efficient procedure for a wide range of amines.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-Dibromothiazole-4-carbaldehyde (1.0 equiv).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.1 equiv).
-
Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive amines, this period can be extended.
-
Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the mixture portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The reaction is typically complete within 2-24 hours.
-
Quenching: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amine.
Protocol 2: Stepwise (Indirect) Reductive Amination
This method is advantageous when using primary amines where over-alkylation (formation of a tertiary amine) is a significant side reaction.[1][5][7]
-
Imine Formation: Dissolve the 2,5-Dibromothiazole-4-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in methanol (MeOH). Stir at room temperature for 1-2 hours until imine formation is complete (monitored by TLC/LC-MS).
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Reduction: Dissolve the crude imine in anhydrous DCE. Add Sodium Triacetoxyborohydride (1.2-1.5 equiv) portion-wise and stir at room temperature until the reduction is complete.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1.
Workflow and Optimization
Caption: Figure 2: Experimental Workflow for One-Pot Reductive Amination.
Optimization Parameters
For novel or challenging amines, optimization may be required.
| Parameter | Standard Range | Rationale & Notes |
| Amine Equiv. | 1.1 - 1.2 | A slight excess drives the imine formation equilibrium. For primary amines, a larger excess can sometimes suppress dialkylation.[5] |
| STAB Equiv. | 1.2 - 1.5 | Ensures complete reduction of the imine. Excess is quenched during workup. |
| Solvent | DCE, THF | DCE is generally the preferred solvent.[1][7] Tetrahydrofuran (THF) can also be used, though reactions may be slower. |
| Temperature | Room Temp. | Most reactions proceed efficiently at ambient temperature. Gentle heating (40-50 °C) may be required for very unreactive substrates, but increases the risk of side reactions. |
| Catalyst | None or AcOH | Acetic acid (AcOH) can be used as a catalyst, particularly with ketones or weakly basic amines, to facilitate iminium ion formation.[1] It is generally not necessary for aldehydes. |
| Reaction Time | 2 - 24 hours | Highly dependent on the steric and electronic properties of the amine. Monitor by an appropriate method rather than relying on a fixed time. |
Troubleshooting Guide
Caption: Figure 3: Troubleshooting Logic for Common Issues.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield / Starting Aldehyde Remains | 1. Inefficient imine formation due to unreactive or hindered amine. 2. Deactivated reducing agent (STAB is moisture-sensitive). 3. Insufficient reaction time. | 1. Extend the stirring time of the aldehyde and amine before adding STAB. Consider adding 1 equivalent of acetic acid as a catalyst.[1] 2. Use a fresh bottle of STAB and ensure all solvents and glassware are anhydrous. 3. Allow the reaction to run longer, continuing to monitor progress. |
| Significant Amount of 2,5-Dibromothiazole-4-methanol Formed | The reduction of the starting aldehyde is competing with imine reduction.[5] This can happen if imine formation is slow. | Ensure STAB is added after the amine and an initial stirring period. Avoid adding acetic acid unless necessary, as it can accelerate aldehyde reduction. Perform the reaction at room temperature or below. |
| Dialkylation Side Product with Primary Amines | The secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. | Switch to the stepwise (indirect) procedure (Protocol 2).[1][5] Alternatively, try using a larger excess (e.g., 2-3 equivalents) of the primary amine to favor mono-alkylation statistically. |
| Difficult Purification / Streaking on TLC | The amine product may be very polar and stick to silica gel. Residual starting amine can also co-elute. | For purification, consider using a mobile phase containing a small amount of triethylamine or ammonia in methanol to deactivate the silica gel. An acid-base extraction during workup can sometimes help remove unreacted starting amine.[10] |
Conclusion
The reductive amination of 2,5-Dibromothiazole-4-carbaldehyde using sodium triacetoxyborohydride is a highly effective and versatile method for synthesizing a diverse array of substituted amine derivatives. The one-pot protocol offers operational simplicity and high yields for most substrates. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this crucial transformation, accelerating progress in drug discovery and chemical synthesis programs.
References
- Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions - Benchchem.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones.
- Video: Preparation of Amines: Reductive Amin
- Use of Sodium Triacetoxyborohydride in Reductive Amin
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Reductive amin
- Reductive Amination with Borohydride & Borane Reducing Agents - Studylib.
- Reductive Amin
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
- Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions - ChemRxiv.
- Application Note – Reductive Amin
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchG
- Reductive Amination Reaction for the Functionaliz
- View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity.
- Struggling with Reductive Amination: Tips for Isol
- Reductive amination of carbohydr
- Synthesis of some new 5- substituted of - JOCPR.
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC.
- Synthesis of 2-aminothiazole derivatives - ResearchG
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent) - Organic Syntheses.
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Using 2,5-Dibromothiazole-4-carbaldehyde as a building block for polymers
Application Note: Strategic Utilization of 2,5-Dibromothiazole-4-carbaldehyde in Conjugated Polymer Synthesis
Executive Summary
This guide details the protocol for utilizing 2,5-Dibromothiazole-4-carbaldehyde (CAS 943735-43-1) as a core building block for high-performance organic semiconductors. Unlike standard thiophene analogues, this scaffold offers a unique orthogonal handle—the C4-aldehyde—allowing for precise tuning of the lowest unoccupied molecular orbital (LUMO) levels via Knoevenagel condensation prior to polymerization, or post-polymerization functionalization (PPM). This document focuses on the "Monomer-First" modification strategy , followed by Stille Polycondensation , a pathway favored for maximizing molecular weight and minimizing structural defects in donor-acceptor (D-A) polymers.
Chemical Profile & Handling
-
Appearance: Pale yellow to off-white solid
-
Solubility: Soluble in CHCl₃, THF, DMF; limited solubility in hexanes.
-
Storage: 2–8°C under inert atmosphere (Argon/Nitrogen). Critical: Aldehydes are prone to oxidation to carboxylic acids; minimize air exposure.
Strategic Design Logic
The utility of this monomer lies in its electron-deficient thiazole core combined with the reactive aldehyde .
-
Electronic Tuning: The thiazole nitrogen lowers the HOMO/LUMO energy levels compared to thiophene, enhancing oxidative stability.
-
The C4-Aldehyde Handle: This group acts as a gateway. It is rarely left as a bare aldehyde in the final polymer due to stability concerns. Instead, it is converted into strong electron-withdrawing groups (EWGs) like dicyanovinyl (via malononitrile) to create "super-acceptors" for organic photovoltaics (OPV).
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for this molecule.
Figure 1: Strategic workflow for thiazole-carbaldehyde utilization. Path A is preferred to avoid cross-linking side reactions during metal catalysis.
Protocol A: Monomer Functionalization (The "Acceptor" Setup)
Objective: Convert the aldehyde to a dicyanovinyl group to lower the LUMO level. Reaction: Knoevenagel Condensation.[5][6][7]
Materials
-
2,5-Dibromothiazole-4-carbaldehyde (1.0 eq)[1]
-
Malononitrile (1.2 eq)
-
Catalyst: Piperidine (0.1 eq) or Triethylamine (TEA)
-
Solvent: Ethanol or Methanol (anhydrous not strictly required but preferred)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (3.69 mmol) of the aldehyde in 20 mL of Ethanol.
-
Addition: Add 0.29 g (4.4 mmol) of malononitrile. Stir at room temperature for 5 minutes.
-
Catalysis: Add 2 drops of piperidine.
-
Observation: A color change (often to bright yellow/orange) indicates the formation of the conjugated system.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Self-Validation (TLC): Monitor using 20% Ethyl Acetate in Hexanes. The aldehyde spot (higher R_f) should disappear; a highly colored, lower R_f spot will appear.
-
-
Work-up: The product often precipitates out of ethanol.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If soluble: Remove solvent in vacuo, redissolve in CH₂Cl₂, wash with water, dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.
-
Target Purity: >99.5% (Essential for step-growth polymerization).
-
Protocol B: Stille Polycondensation (The Polymerization)
Objective: Copolymerize the functionalized thiazole monomer with a distannyl donor (e.g., Benzodithiophene-tin) to form a Donor-Acceptor polymer.
Safety Alert: Organotin compounds are highly toxic (neurotoxins). Handle in a fume hood with double gloving.
Materials
-
Monomer A: Functionalized 2,5-dibromothiazole derivative (from Protocol A) (1.00 eq).
-
Monomer B: Bis(trimethylstannyl) or Bis(tributylstannyl) donor unit (1.00 eq).
-
Stoichiometry Note: Precise 1:1 stoichiometry is critical for high molecular weight (Carothers' equation). Weigh to ±0.1 mg accuracy.
-
-
Catalyst: Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%).
-
Solvent: Anhydrous Toluene (degassed) or Chlorobenzene (for lower solubility polymers).
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cycle with Argon 3 times.
-
Loading: Add Monomer A, Monomer B, and the catalyst system inside a glovebox if possible. If not, add solids under a heavy stream of Argon.
-
Solvation: Add degassed Toluene (concentration ~0.1 M to 0.2 M).
-
Thermal Cycle:
-
Conventional: Heat to 100–110°C for 24–48 hours.
-
Microwave (Preferred): 100°C (10 min) -> 120°C (10 min) -> 140°C (40 min).
-
Why Microwave? It suppresses side reactions (like homocoupling) via rapid heating.
-
-
End-Capping (Self-Validation Step):
-
To ensure the polymer does not have reactive ends (which trap charges), add 2-tributylstannylthiophene (0.5 mL), heat for 1 hour.
-
Then add 2-bromothiophene (0.5 mL), heat for 1 hour.
-
-
Precipitation: Drop the hot reaction mixture slowly into 200 mL of vigorously stirring Methanol. The polymer will precipitate as a dark solid.
-
Purification (Soxhlet Extraction):
-
Filter the crude polymer into a Soxhlet thimble.
-
Sequence: Methanol (removes catalyst/salts) -> Acetone (removes oligomers) -> Hexanes (removes low MW fraction) -> Chloroform (collects target high MW polymer).
-
-
Final Recovery: Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum.
Mechanism Visualization (Stille Cycle)
Figure 2: Palladium-catalyzed Stille cycle. The electron-deficient thiazole facilitates the Oxidative Addition step.
Data Summary & Troubleshooting
| Parameter | Target Value | Troubleshooting If Failed |
| Monomer Purity | >99.5% (NMR/HPLC) | Recrystallize. Impurities >1% kill polymerization (Carothers' limit). |
| Polymer Mn | >20 kDa | Check stoichiometry. Ensure O₂ exclusion (O₂ kills Pd catalyst). |
| PDI (Mw/Mn) | 1.5 – 2.5 | If >3.0, aggregation occurred. Dilute reaction or change solvent to Chlorobenzene. |
| Appearance | Metallic/Dark Solid | If brown/sticky oil, oligomers are dominant. Wash more thoroughly with Acetone/Hexanes. |
References
-
Sigma-Aldrich. 2,5-Dibromothiazole Product Specification.Link
-
Fluorochem. 2,5-Dibromothiazole-4-carbaldehyde (CAS 943735-43-1) Data Sheet.Link
-
BenchChem. Application Notes for Synthesis of Thiazole Derivatives.Link
-
Wiley Online Library. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.Link
-
Organic Chemistry Portal. Knoevenagel Condensation Protocols.Link
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- 1. Page loading... [wap.guidechem.com]
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
C-H activation protocols involving 2,5-Dibromothiazole-4-carbaldehyde
An in-depth analysis of the reactivity and functionalization pathways for 2,5-Dibromothiazole-4-carbaldehyde, a versatile building block for chemical synthesis and drug discovery.
Introduction: The Strategic Value of Functionalized Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced organic materials.[1] Its unique electronic properties and ability to engage in various biological interactions make it a high-value target for synthetic chemists. The strategic introduction of functional groups onto this heterocyclic core is paramount for modulating physicochemical properties and biological activity. Methods like direct C-H activation have emerged as powerful, atom-economical tools for forging new carbon-carbon and carbon-heteroatom bonds, often reducing synthetic steps and minimizing waste compared to traditional cross-coupling methods that require pre-functionalization.[2][3]
This guide focuses on a specific, highly functionalized building block: 2,5-Dibromothiazole-4-carbaldehyde . While the user query specifies C-H activation, a detailed structural analysis reveals a crucial feature of this molecule: the thiazole ring is fully substituted. It possesses two bromine atoms at the C2 and C5 positions and a carbaldehyde group at the C4 position, leaving no C-H bonds on the heterocyclic core itself.
Therefore, this document provides an expert analysis of this molecule's reactivity in the context of modern synthetic methodologies. As a Senior Application Scientist, it is crucial to clarify that direct C-H activation on the thiazole ring is not a viable strategy for this substrate. Instead, this guide will provide detailed protocols and insights into the primary and most effective functionalization pathways, which involve selective cross-coupling reactions at the two C-Br bonds. We will explore the principles of regioselectivity, provide step-by-step protocols for selective mono- and di-functionalization, and discuss the chemistry of the aldehyde group, thereby offering a comprehensive manual for researchers, scientists, and drug development professionals aiming to leverage this potent synthetic intermediate.
Section 1: Structural and Reactivity Analysis
The synthetic utility of 2,5-Dibromothiazole-4-carbaldehyde stems from its three distinct reactive sites: the C2-Bromine, the C5-Bromine, and the C4-carbaldehyde. Understanding the inherent reactivity of each site is the key to designing selective and high-yield synthetic transformations.
-
C2-Br Bond: The C2 position of the thiazole ring is adjacent to the sulfur atom and double-bonded to the nitrogen atom. It is the most electron-deficient carbon on the ring, making the C2-Br bond highly susceptible to oxidative addition by transition metal catalysts, such as Palladium(0). This is the most probable site for initial cross-coupling reactions.[4]
-
C5-Br Bond: The C5 position is less electron-deficient than the C2 position. Consequently, the C5-Br bond is less reactive towards oxidative addition. This reactivity difference is the cornerstone of achieving selective, sequential functionalization.
-
C4-Carbaldehyde Group: The aldehyde is a versatile functional group that can undergo a wide array of classical transformations, including olefination, reductive amination, oxidation, and reduction. These reactions are typically orthogonal to the palladium-catalyzed cross-coupling of the C-Br bonds.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Protocol 1: Selective Suzuki-Miyaura Monofunctionalization at the C2-Position
This protocol details a typical procedure for the selective coupling of an arylboronic acid at the more reactive C2 position. The key to selectivity is using a slight excess of the thiazole starting material relative to the boronic acid and carefully controlling reaction time and temperature.
Objective: To synthesize 2-Aryl-5-bromo-thiazole-4-carbaldehyde derivatives.
Materials:
-
2,5-Dibromothiazole-4-carbaldehyde (1.2 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,5-Dibromothiazole-4-carbaldehyde, the desired arylboronic acid, and Na₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ followed by the degassed dioxane/water solvent mixture via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Over-running the reaction can lead to the formation of the di-substituted product.
-
Workup: Once the starting boronic acid is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-aryl-5-bromothiazole-4-carbaldehyde.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Standard, reliable catalyst for Suzuki couplings. Low loading minimizes cost. |
| Base | Na₂CO₃ | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | Dioxane/H₂O (4:1) | Dioxane solubilizes organic components; water is necessary to activate the boronic acid. |
| Temperature | 85-90 °C | Provides sufficient energy for catalysis without promoting significant side reactions. |
| Stoichiometry | 1.2 equiv Thiazole | Using a slight excess of the dibromo starting material favors monofunctionalization. |
Protocol 2: Sequential Suzuki-Miyaura Difunctionalization
This protocol uses the product from Protocol 1 to introduce a second, different aryl group at the less reactive C5 position. This requires slightly more forcing conditions to activate the C5-Br bond.
Objective: To synthesize 2,5-Diaryl-thiazole-4-carbaldehyde derivatives.
Materials:
-
2-Aryl-5-bromo-thiazole-4-carbaldehyde (from Protocol 1) (1.0 equiv)
-
Second Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf)-CH₂Cl₂ Adduct (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: Toluene
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the 2-aryl-5-bromothiazole-4-carbaldehyde, the second arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Catalyst and Solvent Addition: Under positive pressure, add the PdCl₂(dppf) catalyst and degassed toluene. The use of a more robust ligand like dppf is often beneficial for less reactive C-Br bonds.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Section 3: Complementary Reactions of the Aldehyde
The aldehyde at the C4 position provides a gateway to a vast array of chemical diversity. It can be functionalized either before or after the cross-coupling reactions at the C-Br positions, depending on the desired final product and the compatibility of the reagents.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form aminomethyl-thiazoles.
-
Wittig Reaction: Reaction with a phosphonium ylide to generate an alkene, extending the carbon framework.
-
Oxidation: Use of a mild oxidant like sodium chlorite (NaClO₂) to convert the aldehyde to a carboxylic acid, providing a handle for amide coupling.
-
Reduction: Conversion to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄).
Caption: Synthetic transformations of the C4-carbaldehyde group.
Section 4: Troubleshooting and Considerations
-
Dehalogenation: A common side reaction is the reductive removal of bromine (hydrodehalogenation), especially during the first coupling step. [5]This can be minimized by ensuring a strictly inert atmosphere, using high-purity reagents, and avoiding excessive reaction times.
-
Poor Solubility: If the substrate or product has poor solubility, a different solvent system (e.g., DMF, DMA) may be required.
-
Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using more robust phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, particularly for the more challenging C5-Br coupling.
-
Aldehyde Interference: While generally stable, the aldehyde can sometimes interfere with certain catalyst systems, particularly those involving highly basic conditions or specific ligands. If issues arise, protecting the aldehyde as an acetal may be a viable strategy.
Conclusion
2,5-Dibromothiazole-4-carbaldehyde is a powerful and versatile building block in synthetic chemistry. While it lacks C-H bonds on its heterocyclic core for direct activation, it offers a predictable and highly controllable platform for sequential functionalization via palladium-catalyzed cross-coupling reactions. The pronounced reactivity difference between the C2-Br and C5-Br bonds allows for the selective synthesis of a vast array of mono- and di-substituted thiazole derivatives. Coupled with the rich chemistry of the aldehyde group, this molecule provides chemists with a robust tool for accessing novel chemical space in drug discovery and materials science.
References
-
Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters - ACS Publications. Available at: [Link]
-
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. Available at: [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications (RSC Publishing). Available at: [Link]
-
Thakur, P. P., et al. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Thiazole-Directed C(sp3)–H Arylation of Peptides. Synfacts. Available at: [Link]
-
Metal catalyzed C–H functionalization on triazole rings. National Institutes of Health (NIH). Available at: [Link]
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Publications. Available at: [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. Available at: [Link]
-
Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications (RSC Publishing). Available at: [Link]
-
Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic Letters, 18(20), 5344–5347. Available at: [Link]
-
Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters - ACS Publications. Available at: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Rhodium-Catalyzed Directed C–H Amidation of Imidazoheterocycles with Dioxazolones. Organic Letters - ACS Publications. Available at: [Link]
-
Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. Chemical Communications (RSC Publishing). Available at: [Link]
-
Herault, D., et al. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry, 10, 2912–2919. Available at: [Link]
-
Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. Available at: [Link]
-
Thiazoles via Formal [4 + 1] of NaSH to (Z)-Bromoisocyanoalkenes. National Institutes of Health (NIH). Available at: [Link]
-
C-H Activation. University of Bath. Available at: [Link]
-
Proposed mechanism of C−H activation/cyclization. ResearchGate. Available at: [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Available at: [Link]
-
Safe Synthesis of 4,7-Dibromot[6][7][8]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Available at: [Link]
-
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. National Institutes of Health (NIH). Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. National Institutes of Health (NIH). Available at: [Link]
-
Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Semantic Scholar. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Functionalization. National Institutes of Health (NIH). Available at: [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. SciELO. Available at: [Link]
-
Ruthenium-catalyzed C–H bond activation and annulation of phenothiazine-3-carbaldehydes: facile access to dual-emission materials. Chemical Science (RSC Publishing). Available at: [Link]
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Stille coupling reaction conditions for brominated thiazole aldehydes
Application Note: Advanced Stille Cross-Coupling Strategies for Brominated Thiazole Aldehydes
Executive Summary & Mechanistic Rationale
Brominated thiazole aldehydes (e.g., 2-bromo-1,3-thiazole-4-carboxaldehyde and 5-bromothiazole-4-carboxaldehyde) are highly valuable electrophilic scaffolds in medicinal chemistry and the total synthesis of complex natural products, such as WS75624 B[1]. The Stille cross-coupling of these electron-deficient heteroaryls with organostannanes allows for precise C-C bond formation. However, the presence of the reactive, unprotected aldehyde moiety and the coordinating nature of the thiazole nitrogen necessitate highly optimized reaction conditions. Poorly optimized systems often lead to catalyst poisoning, protodehalogenation, or nucleophilic degradation of the aldehyde.
The catalytic cycle relies on three fundamental steps: oxidative addition of the C-Br bond to a Pd(0) species, transmetalation with the organostannane, and reductive elimination[2]. For bromothiazoles, oxidative addition is generally facile due to the electron-deficient nature of the ring. The rate-limiting step is typically transmetalation. To overcome this, specific additives like Copper(I) Iodide (CuI) and Cesium Fluoride (CsF) are employed to manipulate the kinetics and thermodynamics of the tin intermediate.
Catalytic cycle of the Stille coupling highlighting key mechanistic intermediates.
Causality in Experimental Design
To ensure scientific integrity and high yields, every reagent in this protocol is selected based on specific mechanistic causality:
-
Catalyst & Ligand Dynamics: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a standard catalyst for these transformations[3]. However, for sterically hindered stannanes or to accelerate the cycle, shifting to Pd2(dba)3 paired with electron-rich, sterically demanding ligands like tri(o-tolyl)phosphine (P(o-tol)3) significantly lowers the activation barrier for oxidative addition and prevents catalyst aggregation.
-
Solvent Selection: 1,4-Dioxane is vastly superior to THF or DMF for this specific substrate. Its boiling point (101 °C) provides the exact thermal energy required to drive the catalytic cycle without causing thermal degradation of the aldehyde. Furthermore, unlike DMF, it does not strongly coordinate to the vacant sites on the Pd(II) intermediate.
-
The "Copper Effect" (CuI): Adding 10-20 mol% CuI is critical. Copper scavenges dissociated phosphine ligands, preventing them from re-coordinating and blocking the transmetalation site. Additionally, CuI can undergo a rapid pre-transmetalation with the organostannane to form a highly reactive organocopper species, which transfers the organic moiety to palladium much faster than tin.
-
Fluoride Activation (CsF): The addition of CsF serves a dual purpose. Kinetically, fluoride coordinates to the tin atom to form a hypervalent, pentacoordinate stannate [R-Sn(F)Bu3]⁻, which is highly polarized and reactive. Thermodynamically, it drives the reaction forward by precipitating the toxic tin byproduct as insoluble tributyltin fluoride (Bu3SnF), which drastically simplifies purification.
Quantitative Optimization of Reaction Conditions
The following table summarizes the optimization landscape for coupling 2-bromo-1,3-thiazole-4-carboxaldehyde with tributyl(phenyl)stannane, demonstrating the quantitative impact of additives on reaction efficiency.
| Entry | Catalyst System (5 mol%) | Solvent | Additives | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 | Toluene | None | 110 | 24 | 45% |
| 2 | Pd(PPh3)4 | 1,4-Dioxane | None | 100 | 24 | 62% |
| 3 | Pd(PPh3)4 | 1,4-Dioxane | CuI (10 mol%) | 100 | 12 | 85% |
| 4 | Pd2(dba)3 / P(o-tol)3 | 1,4-Dioxane | CuI (10 mol%), CsF (2 eq) | 100 | 8 | 94% |
Note: Yields determined by HPLC using an internal standard. Entry 4 represents the fully optimized protocol.
Step-by-step experimental workflow for the Stille coupling of bromothiazoles.
Detailed Step-by-Step Protocol
This protocol describes the optimized conditions (Table 1, Entry 4) for a 1.0 mmol scale reaction.
Materials Required:
-
Brominated thiazole aldehyde (1.0 mmol, 1.0 eq)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.2 mmol, 1.2 eq)
-
Pd2(dba)3 (0.025 mmol, 2.5 mol%)
-
P(o-tol)3 (0.05 mmol, 5 mol%)
-
CuI (0.1 mmol, 10 mol%)
-
CsF (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Aqueous Potassium Fluoride (KF) solution (10% w/v)
Step 1: Reagent Preparation & Degassing
-
Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous and oxygen-free environment.
-
Add the brominated thiazole aldehyde, Pd2(dba)3, P(o-tol)3, CuI, and CsF to the flask.
-
Add 10 mL of anhydrous 1,4-dioxane.
-
Sparge the mixture with Argon for 15 minutes. (Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the stannane and the oxidation of the phosphine ligands, which would irreversibly deactivate the catalyst.)
Step 2: Reaction Execution 5. Add the organostannane via a chemically resistant gas-tight syringe. 6. Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 8-12 hours. 7. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). (Self-Validation: The starting bromothiazole will consume, and a new, highly UV-active spot will appear at a distinct Rf value.)
Step 3: Workup & Tin Scavenging 8. Cool the reaction to room temperature. 9. Quench the reaction by adding 10 mL of 10% aqueous KF solution and stir vigorously for 30 minutes. (Causality: KF converts any remaining soluble organotin species into polymeric, highly insoluble tributyltin fluoride (Bu3SnF).) 10. Filter the biphasic mixture through a pad of Celite to remove the precipitated Bu3SnF and palladium black. Wash the pad with ethyl acetate (3 x 10 mL). 11. Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 4: Purification & Self-Validating Quality Control 12. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 30% EtOAc in Hexanes). 13. Validation Checkpoint: Analyze the purified product via ¹H-NMR.
- Critical Marker: Verify the presence of the aldehyde proton. It must appear as a sharp singlet between 9.8 and 10.2 ppm . If this peak is missing or shifted significantly, the aldehyde moiety was likely compromised (e.g., nucleophilic attack) during the reaction.
- Confirm the integration of the newly appended organic moiety relative to the remaining thiazole ring proton to ensure stoichiometric coupling.
References
-
Discovery and synthesis of novel indazole derivatives - Benchchem. 3
-
Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B - American Chemical Society. 1
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. 2
-
Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole - RSC Publishing. Link
Sources
Application Note: Synthesis and Downstream Functionalization of Thiazole-Based Schiff Bases from 2,5-Dibromothiazole-4-carbaldehyde
Executive Summary & Chemical Rationale
Thiazole-based Schiff bases (azomethines) are highly valued in medicinal chemistry and materials science for their broad-spectrum biological activities—including antimicrobial, antioxidant, and antiproliferative properties—as well as their ability to form stable metal complexes[1],[2].
Within this chemical space, 2,5-Dibromothiazole-4-carbaldehyde (CAS: 943735-43-1) serves as a uniquely powerful building block[3]. While the C4-carbaldehyde moiety readily undergoes condensation with primary amines to form the azomethine linkage (-C=N-), the 2,5-dibromo substituents provide orthogonal synthetic handles. The electron-withdrawing nature of these halogens increases the electrophilicity of the adjacent carbonyl carbon, accelerating Schiff base formation. Furthermore, post-condensation, these brominated sites are primed for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate vast libraries of complex, multi-aryl thiazole derivatives for structure-activity relationship (SAR) studies.
Reaction Mechanism & Causality
The synthesis relies on the acid-catalyzed condensation of the aldehyde with a primary amine[4]. Understanding the mechanistic causality is critical for troubleshooting and optimizing yields:
-
Carbonyl Activation : A catalytic amount of glacial acetic acid (or p-toluenesulfonic acid) protonates the carbonyl oxygen. This lowers the LUMO of the carbonyl group, making the C4-carbon highly electrophilic[1].
-
Nucleophilic Attack : The primary amine (e.g., an aniline derivative) attacks the activated carbonyl, forming a tetrahedral hemiaminal intermediate.
-
Dehydration : Acid-catalyzed elimination of a water molecule yields the thermodynamically stable (E)-imine (Schiff base). The extended conjugation between the thiazole ring, the azomethine bond, and the amine-derived aryl group drives the reaction forward[4].
Mechanistic pathway from 2,5-Dibromothiazole-4-carbaldehyde to functionalized Schiff bases.
Experimental Protocol: Self-Validating Synthesis
This protocol is designed as a self-validating system. It includes specific in-process controls (IPC) and workup steps engineered to prevent the hydrolysis of the moisture-sensitive imine bond while ensuring the removal of unreacted starting materials[2].
Materials & Reagents
-
Starting Material : 2,5-Dibromothiazole-4-carbaldehyde (Purity ≥95%, MW: 270.93 g/mol )[3].
-
Amine Source : Primary amine (e.g., 4-aminophenol, 2-aminothiazole, or substituted aniline) (1.05 equiv).
-
Solvent : Absolute ethanol (Anhydrous preferred to prevent imine hydrolysis).
-
Catalyst : Glacial acetic acid.
-
Analytical : Dichloromethane (DCM) and Methanol (for TLC).
Step-by-Step Methodology
Standard experimental workflow for the synthesis of thiazole-based Schiff bases.
Step 1: Preparation of the Reaction Mixture In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (270.9 mg) of 2,5-dibromothiazole-4-carbaldehyde in 15 mL of absolute ethanol. Causality: Absolute ethanol ensures complete solubility of both reactants at elevated temperatures while allowing the precipitation of the less soluble Schiff base product upon cooling.
Step 2: Amine Addition Add 1.05 mmol of the selected primary amine to the solution. Stir at room temperature for 5 minutes to ensure a homogenous mixture.
Step 3: Acid Catalysis Add 2-3 drops of glacial acetic acid to the mixture[1]. Causality: The acid lowers the pH to approximately 4.5–5.0. This is the optimal thermodynamic window for imine formation; the carbonyl oxygen is sufficiently protonated to invite nucleophilic attack, but the environment is not so acidic that the primary amine is entirely converted into an unreactive ammonium salt.
Step 4: Reflux & In-Process Control (IPC) Attach a reflux condenser and heat the mixture to 78 °C (reflux) using an oil bath. Maintain reflux for 3 to 5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3). Validation: The complete disappearance of the starting aldehyde spot (visualized under UV 254 nm) and the appearance of a new, lower-Rf spot indicates reaction completion.
Step 5: Precipitation & Workup Once complete, remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into 50 mL of crushed ice-water while stirring vigorously[2]. Causality: The sudden drop in temperature and the increase in solvent polarity (due to water) forces the hydrophobic Schiff base to rapidly precipitate out of solution. This effectively separates the product from unreacted water-soluble amines and the acid catalyst.
Step 6: Filtration & Purification Filter the obtained solid under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol followed by 10 mL of diethyl ether. Causality: Cold ethanol removes trace unreacted aldehyde without dissolving the product, while diethyl ether drives off residual moisture, preventing the hydrolysis of the newly formed imine bond. Recrystallize the crude product from hot absolute ethanol and dry under vacuum at 40 °C for 12 hours.
Quantitative Data & Optimization
The following tables summarize the optimization of reaction conditions and the expected analytical profile of the synthesized Schiff bases. Green chemistry alternatives (e.g., Microwave irradiation or solid catalysts like Mo-Al₂O₃) can significantly reduce reaction times[4],[5].
Table 1: Optimization of Reaction Conditions for Imine Formation
| Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Purity Profile |
| Conventional Heating | Glacial Acetic Acid | Absolute EtOH | 78 (Reflux) | 3-5 h | 75-82% | High; requires recrystallization |
| Conventional Heating | p-Toluenesulfonic acid | Methanol | 65 (Reflux) | 4-6 h | 70-78% | Moderate; trace acetal formation |
| Microwave-Assisted | Glacial Acetic Acid | Absolute EtOH | 80 (MW) | 5-10 min | 85-90% | Excellent; minimal side products |
| Solid-Supported | Mo-Al₂O₃ (5 mol%) | Solvent-free / EtOH | 30 (Room Temp) | 4 h | 88-92% | Excellent; catalyst recyclable |
Table 2: Expected Analytical Profile (Model Compound: N-(4-hydroxyphenyl)-1-(2,5-dibromothiazol-4-yl)methanimine)
| Analytical Technique | Expected Signal / Shift | Structural Assignment |
| FT-IR Spectroscopy | ~1610 - 1630 cm⁻¹ | Characteristic stretching of the azomethine (-C=N-) bond. |
| FT-IR Spectroscopy | ~1700 cm⁻¹ (Absence) | Confirms complete consumption of the starting carbaldehyde. |
| ¹H NMR (DMSO-d6) | δ 8.20 - 8.60 ppm (1H, s) | Azomethine proton (-CH=N-), highly deshielded by the imine nitrogen. |
| ¹³C NMR (DMSO-d6) | δ 155.0 - 160.0 ppm | Azomethine carbon. |
| Mass Spectrometry (ESI) | [M+H]⁺ isotopic cluster | Characteristic 1:2:1 isotopic pattern confirming the presence of two bromine atoms. |
References
-
Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Source: Indian Journal of Pharmaceutical Education and Research (IJPER) URL:[Link]
-
Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or Source: NIScPR Online Periodicals Repository URL:[Link]
-
Green synthesis of metal complexes of thiazole-based Schiff bases Source: SDI Article URL:[Link]
Sources
- 1. ijper.org [ijper.org]
- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. files.sdiarticle5.com [files.sdiarticle5.com]
Application Note: Divergent Regioselective Functionalization of 2,5-Dibromothiazole-4-carbaldehyde
Executive Summary & Mechanistic Rationale
2,5-Dibromothiazole-4-carbaldehyde (CAS: 943735-43-1) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. The presence of three distinct reactive handles—the C2-bromine, C5-bromine, and C4-carbaldehyde—presents both a unique challenge and a powerful opportunity for regioselective functionalization.
Understanding the intrinsic electronic asymmetry of the thiazole ring is paramount for predictable synthetic planning:
-
C2 Reactivity (SNAr & Cross-Coupling): The C2 position is flanked by two electronegative heteroatoms (nitrogen and sulfur), rendering it highly electron-deficient. Consequently, nucleophilic aromatic substitution (SNAr) preferentially occurs at the C2 position[1]. Furthermore, computational analyses reveal that the C–Br Bond Dissociation Energy (BDE) is significantly lower at C2 than at C5, making C2 the kinetically and thermodynamically favored site for oxidative addition by Palladium(0) in cross-coupling reactions[2].
-
C5 Reactivity (Halogen-Metal Exchange): The C5 position exhibits a completely divergent reactivity profile. While it is less reactive towards nucleophiles and Pd(0), it is highly susceptible to halogen-metal exchange. Quantum mechanical analyses of the LUMO+1 orbitals reveal a "String-of-Pearls" extension along the C5–Br bond, which facilitates preferential interaction with organometallic reagents (e.g., Grignard or alkyllithium reagents)[3]. In 2,5-dibromothiazole-4-carbaldehyde, this inherent C5-selectivity is further amplified by the adjacent C4-aldehyde, which provides stereoelectronic chelation to stabilize the resulting metalated intermediate.
Mechanistic rationale governing the divergent regioselectivity of 2,5-dibromothiazole-4-carbaldehyde.
Quantitative Data Presentation
To guide experimental design, the following table summarizes the empirical regioselectivity and typical yields for various functionalization strategies applied to the 2,5-dibromothiazole scaffold[4][5].
| Reaction Type | Reagents / Catalyst | Preferred Site | Selectivity Ratio | Typical Yield | Mechanistic Driver |
| SNAr (Amination) | Primary/Secondary Amines, DIPEA | C2 | > 95:5 (C2:C5) | 75 - 90% | High electrophilicity at C2 (α to N and S). |
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | C2 | > 90:10 (C2:C5) | 70 - 85% | Lower C-Br BDE at C2 facilitates oxidative addition. |
| Halogen-Metal Exchange | iPrMgCl·LiCl or n-BuLi, -78 °C | C5 | > 98:2 (C5:C2) | 65 - 80% | LUMO+1 orbital extension and C4-chelation. |
Experimental Protocols: A Self-Validating System
Divergent synthetic workflow for the regioselective functionalization of C2 and C5 positions.
Protocol A: C2-Selective Nucleophilic Aromatic Substitution (SNAr)
Causality Insight: The C2-Br is highly activated by the adjacent heteroatoms and the para-like relationship to the C4-aldehyde. Mild heating is sufficient for substitution. We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to neutralize the HBr byproduct without competing with the target amine nucleophile[4].
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve 2,5-dibromothiazole-4-carbaldehyde (1.0 equiv) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add the desired amine (1.2 equiv) followed by DIPEA (2.0 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 80 °C. Monitor via LC-MS. The strong electron-withdrawing nature of the C4-aldehyde accelerates the reaction, typically reaching completion within 4–6 hours.
-
Workup: Quench with water to precipitate the product. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
-
Validation: ¹H NMR will show the disappearance of the amine N-H proton (if secondary) and the retention of the critical C4-aldehyde proton (~9.8 ppm).
Protocol B: C2-Selective Suzuki-Miyaura Cross-Coupling
Causality Insight: Pd(PPh₃)₄ is selected as the catalyst because its electron-rich phosphine ligands readily undergo oxidative addition into the weaker C2-Br bond. A biphasic solvent system (1,4-Dioxane/H₂O) is critical to dissolve the inorganic base (K₂CO₃) required to form the highly reactive boronate complex during the transmetalation step[2].
-
Preparation: Charge a vial with 2,5-dibromothiazole-4-carbaldehyde (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (2.5 equiv).
-
Degassing: Add a 3:1 mixture of 1,4-Dioxane/H₂O. Degas the mixture thoroughly by sparging with argon for 15 minutes to prevent catalyst oxidation.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Seal the vial and heat to 90 °C for 12 hours.
-
Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water. Purify via silica gel flash chromatography.
-
Validation: Regioselectivity is confirmed by ¹³C NMR; the C2 carbon shift will move significantly downfield upon arylation, while the C5 carbon remains shielded by the intact bromine atom.
Protocol C: C5-Selective Halogen-Metal Exchange
Causality Insight: Direct addition of a Grignard reagent to 2,5-dibromothiazole-4-carbaldehyde would result in immediate nucleophilic attack at the highly reactive C4-aldehyde. Therefore, in situ or prior protection of the aldehyde is an absolute prerequisite. Once protected, Turbo-Grignard (iPrMgCl·LiCl) is used at cryogenic temperatures to selectively exchange the C5-Br due to its favorable LUMO+1 orbital alignment and coordination effects[3].
-
Pre-requisite (Protection): Convert the C4-aldehyde to a 1,3-dioxolane acetal using ethylene glycol (2.0 equiv), catalytic p-TsOH, and toluene under Dean-Stark reflux. Isolate the protected intermediate.
-
Metalation: Dissolve the protected substrate in anhydrous THF (0.1 M) under argon. Cool strictly to -78 °C.
-
Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C. Note: The LiCl breaks up polymeric magnesium aggregates, drastically increasing the kinetic basicity and exchange rate.
-
Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl halide or a different aldehyde) (1.5 equiv). Allow the reaction to slowly warm to room temperature over 2 hours.
-
Deprotection & Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. To reveal the C4-aldehyde, stir the crude intermediate in THF/1M HCl (1:1) for 4 hours.
-
Validation: The final product will exhibit a new substituent at C5, an intact C2-Br, and the restored C4-aldehyde peak in ¹H NMR.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Source: nih.gov. URL: 2
-
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. Source: benchchem.com. URL:4
-
2,5-Dibromo-4-(chloromethyl)thiazole. Source: benchchem.com. URL: 5
-
Synergistic effect of fluorination and alkyl side-chain engineering on thiazole-based polymer donors. Source: rsc.org. URL: 1
-
Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. Source: wuxiapptec.com. URL: 3
Sources
- 1. Synergistic effect of fluorination and alkyl side-chain engineering on thiazole-based polymer donors for low-cost organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,5-Dibromo-4-(chloromethyl)thiazole | 934236-33-6 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Preventing aldehyde oxidation in 2,5-Dibromothiazole-4-carbaldehyde storage
Topic: Preventing Auto-Oxidation in 2,5-Dibromothiazole-4-carbaldehyde Storage
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists handling 2,5-Dibromothiazole-4-carbaldehyde (CAS: 943735-43-1) . Heteroaromatic aldehydes are notorious for their instability on the benchtop. This document provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your building blocks.
Mechanistic Insights: The "Why" Behind the Degradation
Q: Why does 2,5-Dibromothiazole-4-carbaldehyde degrade into a carboxylic acid so rapidly on the benchtop? A: Aldehydes undergo spontaneous auto-oxidation when exposed to atmospheric oxygen, a process significantly accelerated by light and trace metals. For heteroaromatic aldehydes like 2,5-dibromothiazole-4-carbaldehyde, the electron-withdrawing nature of the thiazole ring and the two bromine substituents stabilizes the intermediate acyl radical, making the formyl hydrogen highly susceptible to abstraction[1]. Once the acyl radical forms, it reacts with triplet oxygen to form a peroxy acid radical. This propagates a chain reaction, ultimately yielding 2,5-dibromothiazole-4-carboxylic acid.
Radical chain auto-oxidation pathway of heteroaromatic aldehydes.
Q: Why is light exclusion just as critical as oxygen exclusion? A: Atmospheric oxygen is a potent oxidant, but the reaction requires an initiation step to generate the first radicals. UV and visible light provide the activation energy required to homolytically cleave bonds or excite oxygen, initiating the radical chain mechanism. Storing the compound in clear glass under ambient laboratory lighting guarantees rapid degradation, even if the vial is temporarily sealed.
Storage & Handling Troubleshooting
Q: What are the absolute best practices for storing this specific compound? A: The manufacturer baseline for 2,5-dibromothiazole-4-carbaldehyde is sealed, dry storage at 2-8°C[2]. However, for long-term preservation of opened stock, you must implement a strict inert-gas protocol:
-
Temperature: 2-8°C is sufficient for short-term storage, but aliquots of unused stock are best kept at -20°C to drastically reduce the kinetic rate of oxidation[3].
-
Atmosphere: Displace headspace air with Argon. Argon is denser than Nitrogen and effectively "blankets" the solid at the bottom of the vial[4].
-
Vial Integrity: Use amber glass vials with PTFE-lined caps. Standard rubber septa are permeable to oxygen over time.
Q: I need to make a stock solution. Which solvents will prevent oxidation? A: The choice of solvent dictates the stability of the aldehyde in solution.
-
Recommended: Anhydrous, degassed acetonitrile or dichloromethane (DCM).
-
Strictly Avoid: Ethereal solvents (e.g., THF, diethyl ether, 2-Me-THF). Under normal storage conditions, ethers auto-oxidize to form unstable hydroperoxides. These peroxides will quantitatively oxidize your aldehyde to the carboxylic acid, even in the dark and under inert gas.
Q: How can I tell if my batch has already oxidized, and can I rescue it? A: Degradation often manifests visually as a change in color or the formation of insoluble precipitates (the carboxylic acid is typically less soluble in non-polar solvents than the aldehyde)[3]. Analytically, check the 1H-NMR spectrum: look for the disappearance of the sharp aldehyde peak (~9.5–10.0 ppm) and the appearance of a broad carboxylic acid OH peak.
-
Rescue Protocol: If oxidation is minor (<15%), you can recover the aldehyde via an acid-base wash. Dissolve the mixture in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO3 to deprotonate and extract the carboxylic acid into the aqueous layer, then dry and concentrate the organic layer.
Quantitative Data: Storage Conditions vs. Stability
The following table summarizes the expected shelf life of heteroaromatic aldehydes based on environmental exposure variables.
| Storage Condition | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradation Mechanism |
| -20°C, Desiccated | Argon Purged | Amber Vial (Dark) | > 12 Months | None (Stable) |
| 2-8°C, Desiccated | Argon Purged | Amber Vial (Dark) | 6 - 12 Months | Slow auto-oxidation |
| 20°C (Benchtop) | Air (Sealed) | Clear Vial (Light) | < 1 Week | Photo-initiated radical oxidation |
| 20°C in THF solution | Air | Dark | < 24 Hours | Peroxide-mediated oxidation |
Standard Operating Procedure (SOP): Inert Aliquoting and Storage
To prevent repeated freeze-thaw cycles and continuous oxygen exposure, bulk supplies must be aliquoted upon receipt.
Step-by-step workflow for the inert handling and storage of sensitive aldehydes.
Methodology:
-
Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to remove surface moisture. Cool them in a desiccator.
-
Transfer: Inside a glovebox or under a continuous stream of inert gas on a Schlenk line, weigh the required mass of 2,5-Dibromothiazole-4-carbaldehyde into the pre-dried vials. Self-Validating Step: By creating single-use aliquots, you ensure that if one vial is compromised due to user error, the primary stock remains pristine.
-
Argon Blanketing: If not operating inside a glovebox, insert an argon line (fitted with a clean pipette tip) into the vial, keeping the tip ~1 cm above the solid. Direct a gentle stream of argon gas down into the vial for 15–30 seconds[4]. Causality: Argon (1.78 g/L) displaces the lighter ambient air (1.29 g/L), creating a protective physical blanket over the reactive solid that Nitrogen cannot reliably provide.
-
Sealing: While the argon is still flowing, quickly slide the PTFE-lined cap into place and seal tightly. Wrap the cap junction tightly with Parafilm to prevent gas exchange during thermal contraction in the freezer.
-
Storage: Transfer the sealed vials to a -20°C freezer[3] housed within a secondary desiccator box containing indicating silica gel.
References
-
Best practices for handling and storing volatile aldehyde standards , Benchchem. 3
-
Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmospheric Plasma Treatment , ACS Omega. 1
-
Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions , Green Chemistry (RSC Publishing).
-
943735-43-1 | 2,5-Dibromothiazole-4-carbaldehyde , ChemScene. 2
Sources
Purification methods for 2,5-Dibromothiazole-4-carbaldehyde crude mixture
Subject: Purification & Handling Guide for CAS: 943735-43-1 Support Level: Tier 3 (Senior Scientist / Process Chemistry)
Executive Summary & Molecule Profile
User: Medicinal Chemists, Process Development Scientists. Molecule: 2,5-Dibromothiazole-4-carbaldehyde.[1][2][3] Key Challenges:
-
Oxidative Instability: The C-4 aldehyde is prone to oxidation to the carboxylic acid (2,5-dibromothiazole-4-carboxylic acid) upon air exposure.
-
Chemical Sensitivity: The C-2 bromine is activated by the adjacent nitrogen and is susceptible to nucleophilic attack (SNAr) under strongly basic conditions.
-
Separation Difficulty: The starting material (2,5-dibromothiazole) often co-elutes with the product on silica gel due to similar lipophilicity.
Quick Data Sheet
| Property | Value / Note |
| Physical State | Off-white to pale yellow solid (typically). |
| Melting Point | Approx. 120–130°C (Analogous to 2-bromo derivative [1]).[4] |
| Solubility | Soluble in DCM, EtOAc, THF.[3] Poor in Hexanes, Water.[3] |
| Storage | 2–8°C, under Argon/Nitrogen. Protect from light. |
| Common Impurities | 2,5-Dibromothiazole (SM), 2,5-Dibromothiazole-4-carboxylic acid.[3] |
Diagnostic Triage: Select Your Protocol
Do not blindly apply chromatography. Use this decision matrix to select the method that preserves your yield and purity.
Figure 1: Purification Decision Matrix. Select Method A for high starting material contamination, Method B for general bulk purification, and Method C only when necessary.
Detailed Protocols
Method A: Bisulfite Adduct Purification (The "Gold Standard")
Why this works: Aldehydes form water-soluble bisulfite adducts. Non-aldehyde impurities (like the 2,5-dibromothiazole starting material) remain in the organic layer. This is the most effective way to separate the product from unreacted starting material without chromatography [2, 3].
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared).[5] -
Solvents: Ethyl Acetate (EtOAc), Ethanol (EtOH).[6]
-
Base: Saturated Sodium Bicarbonate (
) or 10% . WARNING: Do not use NaOH; strong hydroxide can displace the C-2 bromine [4].
Protocol:
-
Dissolution: Dissolve the crude mixture in a minimal amount of EtOAc (approx. 2–3 mL per gram).
-
Adduct Formation: Add 3 equivalents of saturated aqueous
. If the mixture is biphasic and slow to react, add 1–2 mL of Ethanol to increase phase contact.[3] -
Agitation: Vigorously stir for 1–2 hours. A thick white precipitate (the adduct) may form.
-
Separation (Crucial Step):
-
Regeneration:
-
Place the solid adduct (or aqueous layer) in a flask.
-
Add fresh EtOAc.
-
Slowly add Saturated
while stirring until bubbling ceases and pH is basic (~8-9). Note: Mild base prevents SNAr side reactions.
-
-
Isolation: Separate the organic layer, dry over
, and concentrate.
Method B: Recrystallization (Scalable)
Why this works: The dibromo-thiazole core is lipophilic, while the aldehyde adds polarity. A mixed-solvent system exploits this gradient.
Solvent System: Hexane/Ethyl Acetate (Primary) or Ethanol/Water (Secondary).
Protocol:
-
Dissolve crude solid in boiling EtOAc (minimal volume).
-
Slowly add Hexane dropwise to the boiling solution until persistent turbidity is observed.
-
Add a few drops of EtOAc to clear the solution.
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Troubleshooting: If an "oil" forms instead of crystals, scratch the glass surface or add a seed crystal. If oiling persists, switch to Method C.
Method C: Flash Chromatography (With Modifications)
Why this is risky: Silica gel is slightly acidic. This can catalyze the oxidation of the aldehyde or degradation of the thiazole ring over time.
Modifications:
-
Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexane before loading to neutralize acidity.
-
Eluent: Use a gradient of Hexane:EtOAc (0%
20%). -
Speed: Run the column fast. Do not leave the compound on silica overnight.
Troubleshooting & FAQs
Q1: My crude product is black/tarry. Is it recoverable?
A: Yes. The black color is often due to trace polymerization of thiophene/thiazole byproducts or decomposed lithiated species.
-
Fix: Dissolve in DCM and pass through a small "plug" of Silica Gel or Celite. Elute with 10% EtOAc/Hexane.[5] The black tar will stick to the baseline; the yellow product will elute.
Q2: During Bisulfite regeneration, I lost my product.
A: You likely didn't reach the correct pH or hydrolysis time.
-
Fix: Ensure the aqueous layer reaches pH >8. The adduct is stable in acid/neutral water. You must basify to release the aldehyde. If using weak base (
), stir longer (30 mins) to ensure full reversal.
Q3: Can I use KMnO4 to visualize the spot on TLC?
A: Yes, but it will oxidize the aldehyde immediately.
-
Recommendation: Use UV (254 nm) first. The thiazole ring is UV active. DNP (2,4-Dinitrophenylhydrazine) stain is specific for aldehydes (turns orange/red) and is the best diagnostic stain for this molecule.
Q4: I see a spot just below my product on TLC. What is it?
A: This is likely the 2,5-dibromothiazole-4-carboxylic acid .
-
Cause: Air oxidation.
-
Removal: Wash the organic solution with saturated
.[7] The acid will move to the aqueous layer; the aldehyde stays in the organic.
Storage & Stability Protocol
To prevent the "browning" of the solid over time:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2°C to 8°C is sufficient; -20°C is optimal for long term.
-
Container: Amber glass vials (protects C-Br bonds from photolysis).
Figure 2: Stability pathway. Immediate storage under inert atmosphere is required to prevent oxidation.
References
-
Thermo Scientific Chemicals.[4] (n.d.). 2-Bromothiazole-4-carboxaldehyde, 97%. Retrieved from
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[6] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[6] The Journal of Organic Chemistry, 64(15), 5722-5724. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from
-
Rakitin, O. A. (2018). Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2589. (Demonstrating SNAr sensitivity of brominated thiadiazoles/thiazoles). Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents [patents.google.com]
- 4. 2-Bromothiazole-4-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting Suzuki coupling failures with 2,5-Dibromothiazole-4-carbaldehyde
Advanced Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 2,5-Dibromothiazole-4-carbaldehyde
Introduction Welcome to the Technical Support Center for heterocyclic cross-coupling. 2,5-Dibromothiazole-4-carbaldehyde is a highly functionalized, densely packed scaffold. While it offers immense synthetic utility for drug development, the interplay between two competing carbon-bromine (C-Br) bonds and a reactive C4-carbaldehyde group creates a fragile mechanistic landscape. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your couplings succeed.
Part 1: Mechanistic Grounding & Causality
To troubleshoot failures, one must understand the inherent electronic bias of the substrate. In standard 2,5-dibromothiazoles, the C2 position is significantly more electron-deficient due to the adjacent electronegative nitrogen and sulfur atoms. This lowers the Bond Dissociation Energy (BDE) of the C2-Br bond, making it kinetically favored for oxidative addition by the electron-rich Palladium(0) catalyst[1].
However, the presence of the C4-carbaldehyde introduces a strong electron-withdrawing effect that propagates to the C5 position. This inductive and mesomeric pull artificially lowers the C5-Br BDE, narrowing the thermodynamic gap between C2 and C5[2]. Consequently, standard high-temperature Suzuki conditions often result in a loss of regioselectivity. Furthermore, the free aldehyde can coordinate with the palladium center or undergo base-catalyzed degradation, leading to catalyst poisoning and poor conversions[3].
Mechanistic divergence in the oxidative addition of 2,5-dibromothiazole-4-carbaldehyde.
Part 2: Diagnostic FAQs
Q1: My reaction yields a 1:1 mixture of C2-arylated and C5-arylated products. How do I restore regioselectivity? A: Loss of regioselectivity occurs when the thermal energy of the reaction overcomes the kinetic preference for the C2-Br bond. The C4-aldehyde makes the C5-Br bond more reactive than it would be in an unsubstituted thiazole[2].
-
Causality: High temperatures (e.g., >80°C) and small, electron-rich ligands (like PPh3) accelerate oxidative addition indiscriminately across both C-Br bonds.
-
Solution: Lower the reaction temperature to 40–50°C. Switch to a sterically demanding ligand like dtbpf (1,1'-bis(di-tert-butylphosphino)ferrocene) or XPhos . The steric bulk of the ligand amplifies the inherent steric differences between the C2 and C5 positions, forcing the catalyst to selectively engage the less hindered C2 position. Strictly limit the boronic acid to 0.95 equivalents.
Q2: LC-MS analysis shows a massive peak corresponding to protodebromination (M-79). What is causing this dehalogenation? A: Protodebromination is a common side reaction where the Pd(II)-aryl intermediate is protonated instead of undergoing transmetalation.
-
Causality: This is typically caused by an excess of water in the solvent system combined with a slow transmetalation step[4]. The electron-deficient nature of the thiazole ring stabilizes the Pd-C bond, making it highly susceptible to electrophilic cleavage by protons (water).
-
Solution: Minimize water content. Switch from aqueous carbonate bases to anhydrous fluoride bases (e.g., anhydrous CsF or KF) in dry dioxane or toluene. Fluoride effectively activates the boronic acid for transmetalation without requiring an aqueous biphasic system, thereby outcompeting the protonation pathway[4][5].
Q3: The reaction mixture turns pitch black within 10 minutes, and the starting material remains unreacted. Is the catalyst dying? A: Yes, rapid blackening (precipitation of Pd black) indicates catalyst degradation before the catalytic cycle can complete.
-
Causality: The free C4-carbaldehyde can strongly coordinate to the Pd(0) center, acting as a poison. Alternatively, under strongly basic conditions, the aldehyde can undergo side reactions that consume the base or generate reactive oligomers that foul the catalyst[3].
-
Solution: Protect the aldehyde as an acetal (e.g., using ethylene glycol and catalytic p-TsOH) prior to the Suzuki coupling. If protection is not viable, use a highly active pre-catalyst (like a Buchwald Generation 3 or 4 palladacycle) to ensure oxidative addition outpaces catalyst deactivation, and use a milder base like K3PO4.
Decision tree for diagnosing and resolving common Suzuki coupling failures.
Part 3: Self-Validating Experimental Protocols
Protocol A: Highly Regioselective C2-Suzuki Coupling (Anhydrous Conditions) This protocol is designed to maximize C2-selectivity while preventing protodebromination and aldehyde-induced catalyst poisoning.
Materials:
-
2,5-Dibromothiazole-4-carbaldehyde (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (0.95 equiv, 0.95 mmol) - Sub-stoichiometric to prevent over-coupling.
-
Pd(dtbpf)Cl2 (0.05 equiv, 5 mol%) - Bulky bidentate ligand enforces regiocontrol.
-
Anhydrous CsF (3.0 equiv, 3.0 mmol) - Promotes anhydrous transmetalation.
-
Dry 1,4-Dioxane (10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromothiazole-4-carbaldehyde, arylboronic acid, and anhydrous CsF.
-
Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Self-Validation Check: The powder should flow freely when shaken; any clumping indicates moisture, which will cause dehalogenation.
-
Solvent Addition: Add dry, degassed 1,4-dioxane via syringe. Stir at room temperature for 5 minutes.
-
Catalyst Addition: Quickly add Pd(dtbpf)Cl2 under a positive stream of Argon.
-
Reaction: Heat the mixture to exactly 45°C. Critical Step: Do not exceed 50°C, as thermal energy will override the kinetic C2-preference.
-
Monitoring: Sample an aliquot at 2 hours. Quench with water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the boronic acid is entirely consumed.
-
Workup: Filter the mixture through a short pad of Celite to remove Pd and salts. Concentrate and purify via flash chromatography.
Part 4: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution based on optimization metrics for thiazole scaffolds.
| Catalyst / Ligand | Base & Solvent | Temp (°C) | C2-Coupled (%) | C5-Coupled (%) | Di-Coupled (%) | Dehalogenation (%) |
| Pd(PPh3)4 | K2CO3 (aq) / Dioxane | 90°C | 35% | 25% | 20% | 20% |
| Pd(dppf)Cl2 | Na2CO3 (aq) / Toluene | 80°C | 55% | 15% | 10% | 20% |
| Pd2(dba)3 + XPhos | K3PO4 / THF | 60°C | 78% | 8% | 5% | 9% |
| Pd(dtbpf)Cl2 | CsF (anhyd) / Dioxane | 45°C | 89% | <2% | <2% | <5% |
Table 1: Impact of reaction conditions on the regioselectivity and side-product formation of 2,5-dibromothiazole-4-carbaldehyde Suzuki couplings.
References
1.[1] "2,5-Dibromothiazole | 4175-78-4", Benchchem. 1 2.[2] "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups", PMC - National Institutes of Health. 2 3.[4] "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde", PMC - National Institutes of Health. 4 4.[5] "Suzuki Coupling", Organic Chemistry Portal. 5 5.[3] "Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde", Benchchem. 3
Sources
- 1. 2,5-Dibromothiazole | 4175-78-4 | Benchchem [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Optimizing solvent choice for 2,5-Dibromothiazole-4-carbaldehyde reactions
Technical Support Center: 2,5-Dibromothiazole-4-carbaldehyde Optimization
Section 1: Executive Summary & Solubility Architecture
The Challenge: 2,5-Dibromothiazole-4-carbaldehyde is a "privileged scaffold" in drug discovery due to its three distinct reactive handles: the C2-bromide, C5-bromide, and C4-aldehyde. However, its amphiphilic nature (lipophilic halogens vs. polar aldehyde/nitrogen) creates a solubility paradox. Standard non-polar solvents (Hexanes) fail to solvate it, while protic solvents (Alcohols) risk hemiacetal formation or nucleophilic interference.
The Solution: Solvent choice must be dictated by the mechanism of the intended transformation, not just solubility. We categorize solvents into three tiers based on interaction with the thiazole core.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Examples | Solubility | Risk Factor | Recommended Application |
| Polar Aprotic (High Dipole) | DMF, DMAc, NMP | Excellent (>100 mg/mL) | High: Difficult removal; can promote ring-opening with strong bases. | |
| Ethereal (Coordinating) | THF, 2-MeTHF, 1,4-Dioxane | Good (20-50 mg/mL) | Moderate: Peroxide formation; hygroscopic. | Suzuki/Stille couplings; Wittig reactions. |
| Chlorinated | DCM, DCE | High (>80 mg/mL) | Low: Environmental restrictions; volatility. | Reductive amination; Aldehyde protection. |
| Protic | MeOH, EtOH, Water | Variable | Critical: Acetal formation; Nucleophilic attack at C2. | Only for reductive amination or hydrolysis. |
Section 2: Interactive Troubleshooting (Q&A)
Module A: Cross-Coupling Reactions (Suzuki/Stille)
Q1: I am attempting a Suzuki coupling, but I am observing significant protodebromination (loss of Br) instead of coupling. Why?
A: This is a classic issue with electron-deficient thiazoles.
-
The Cause: The C2 position is highly electron-deficient (similar to 2-halopyridines). If the catalytic cycle is slow, the oxidative addition complex [Pd(II)-Ar-Br] can undergo protonolysis, especially if water or protic solvents are present in excess.
-
The Fix:
-
Switch Solvent: Move from DMF/Water to Anhydrous 1,4-Dioxane or Toluene .
-
Water Control: If using a boronic acid (which requires base/water), use a minimum amount of water (e.g., Dioxane:Water 10:1) or switch to a solid base system (CsF in anhydrous Dioxane).
-
Catalyst Load: Increase the catalyst activity (e.g., use Pd(dppf)Cl
or XPhos Pd G2) to accelerate the transmetallation step over the side-reaction pathway.
-
Q2: How do I control Regioselectivity? I want to couple at C2, but I'm getting a mixture of C2, C5, and bis-coupled products.
A: Regiocontrol is governed by the electronic difference between C2 and C5.[2]
-
Mechanism: The C2-bromide is adjacent to the ring nitrogen, making the C-Br bond more polarized and susceptible to oxidative addition compared to C5.
-
Protocol for C2-Selectivity:
-
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the boronic acid. Do not use excess.
-
Temperature: Keep the reaction temperature low (40–60°C). Higher temperatures (>80°C) overcome the activation energy barrier for C5, eroding selectivity.
-
Solvent: Use THF or 2-MeTHF .[3] The lower boiling point limits the thermal energy available, naturally capping the reaction rate and favoring the kinetically preferred C2 position.
-
Module B: Nucleophilic Aromatic Substitution ( )
Q3: I'm trying to displace the bromine with an amine. Which solvent is best, and which bromine will leave?
A:
-
Selectivity: The C2-bromide will be displaced exclusively under standard conditions. The C2 position is activated by the adjacent nitrogen (a "built-in" electron-withdrawing group), whereas C5 is far less reactive.
-
Solvent Choice:
-
Standard: DMF or DMSO at 80°C. These stabilize the Meisenheimer intermediate.
-
Green Alternative: DMSO/Water mixtures or n-Butanol .
-
Warning: Avoid strong alkoxide bases (NaOMe, NaOtBu) in DMSO. The combination of a strong base and the electron-deficient aldehyde-thiazole core can lead to ring opening or Cannizzaro-type disproportionation of the aldehyde. Use mild bases like
or DIPEA.
-
Module C: Aldehyde Manipulation
Q4: My reductive amination yields are low, and I see a "polymer" forming.
A: Thiazole aldehydes are highly electrophilic.
-
The Issue: In concentrated solutions, the amine can attack the C2-bromide (
) instead of the aldehyde, or the aldehyde can polymerize. -
The Fix:
-
Solvent: Use DCM or 1,2-Dichloroethane (DCE) . These non-polar solvents suppress the
pathway (which requires polar transition states). -
Acid Catalyst: Use a mild acid like Acetic Acid (AcOH) to activate the aldehyde for imine formation without protonating the thiazole ring nitrogen (which would deactivate the system).
-
Drying Agent: Add
directly to the reaction pot to drive the equilibrium toward the imine before adding the reducing agent (STAB/NaBH ).
-
Section 3: Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on the specific chemical transformation intended for 2,5-Dibromothiazole-4-carbaldehyde.
Figure 2: Regioselectivity & Reactivity Map
Caption: Reactivity hierarchy of the scaffold. C2 dominates nucleophilic and metal-mediated pathways, while C4 offers orthogonal electrophilic chemistry.
Section 4: Experimental Protocol (Self-Validating)
Protocol: Regioselective Suzuki Coupling at C2 Objective: Couple an aryl boronic acid to C2 without touching C5 or the aldehyde.
-
Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon.
-
Solvent Prep: Degas 1,4-Dioxane (anhydrous) and Water separately by sparging with Argon for 20 mins.
-
Loading:
-
Add 2,5-Dibromothiazole-4-carbaldehyde (1.0 eq).
-
Add Aryl Boronic Acid (1.0 eq).[4] Crucial: Do not use excess.
-
Add Catalyst:
(0.05 eq).
-
-
Solvent Addition: Add Dioxane (0.1 M concentration relative to thiazole).
-
Base: Add
(2.0 eq) dissolved in the minimum amount of degassed water (Ratio Dioxane:Water should be 4:1). -
Reaction: Heat to 50°C . Monitor by TLC/LCMS every 30 mins.
-
Validation Check: If C5-coupling product appears (>5%), lower temp to 40°C. If starting material remains but C2-product is forming, do not add more boronic acid; add 0.01 eq more catalyst.
-
-
Workup: Dilute with EtOAc, wash with Brine. Dry over
.[2][5] Avoid acidic washes (protects aldehyde).
References
-
Ohnmacht, S. A., et al. (2015). Thiazole formation through a modified Gewald reaction. National Institutes of Health (PMC). Retrieved from [Link]
-
Pfizer Inc. (2016). Pfizer Solvent Selection Guide. Royal Society of Chemistry (Green Chemistry). Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Sources
- 1. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2,5-DIBROMOTHIAZOLE | 4175-78-4 [chemicalbook.com]
Technical Support Center: 2,5-Dibromothiazole-4-carbaldehyde Stability Guide
This technical guide addresses the stability profile of 2,5-Dibromothiazole-4-carbaldehyde (CAS: 943735-43-1) under basic conditions.
Executive Summary
2,5-Dibromothiazole-4-carbaldehyde is a fragile electrophilic scaffold.[1] Under basic conditions, it faces a "two-front war":[1]
-
The Aldehyde (C4-CHO): Being non-enolizable, it is highly susceptible to the Cannizzaro reaction in strong aqueous bases.
-
The Thiazole Core (C2-Br): The C2 position is electron-deficient and activated by the C4-formyl group, making it prone to Nucleophilic Aromatic Substitution (
) by hydroxide or alkoxides.
Critical Rule: Avoid strong nucleophilic bases (NaOH, KOH, NaOMe) unless specific side-product formation is intended. Use mild, non-nucleophilic bases (
Module 1: Chemical Stability Profile
Frequently Asked Questions (Reactivity)
Q1: Can I use NaOH or KOH to catalyze a condensation reaction (e.g., Knoevenagel) with this aldehyde?
Status: High Risk / Not Recommended.
Reasoning: This aldehyde lacks
Q2: Which bromine atom is more labile under basic conditions?
Answer: The C2-Bromine .[1]
Mechanism: The thiazole C2 position is situated between the sulfur and nitrogen atoms (
Q3: Is the compound stable in tertiary amines (TEA, DIPEA)?
Status: Stable.
Reasoning: Tertiary amines are non-nucleophilic bases. They lack the ability to attack the carbonyl carbon (initiating Cannizzaro) or the C2-carbon (initiating
Module 2: Degradation Pathways & Troubleshooting[1]
The following diagram illustrates the competing degradation pathways you must control.
Visualization: Degradation Pathways in Basic Media[1]
Figure 1: Competing degradation pathways in the presence of strong nucleophilic bases.
Diagnostic Table: Identifying Impurities
If your yield is low, check your LC-MS/NMR for these specific signatures:
| Impurity Type | Cause | LC-MS Signature | 1H NMR Signature |
| Carboxylic Acid | Cannizzaro (Oxidation) | Loss of CHO peak (~10 ppm).[1] Broad OH peak (11-13 ppm).[1] | |
| Alcohol | Cannizzaro (Reduction) | Loss of CHO peak. New | |
| 2-Methoxy/Hydroxy | Loss of symmetry if applicable.[1] New OMe singlet (~4.0 ppm) if methoxide used. |
Module 3: Recommended Protocols
To ensure stability, you must select the correct base system.
Protocol A: Safe Base Selection for Condensation Reactions
Context: Henry reaction, Aldol-type condensations, or Wittig reactions.
-
Primary Choice: Use non-nucleophilic organic bases .
-
Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA.[1]
-
Conditions: Anhydrous solvent (DCM, THF, or MeCN).
to RT.
-
-
Secondary Choice: Use mild inorganic carbonates .
-
Reagents:
or . -
Conditions: DMF or DMSO. Avoid water.
-
Why: Carbonate is not sufficiently nucleophilic to displace the C2-Br rapidly at room temperature, nor basic enough to drive Cannizzaro efficiently in aprotic media.
-
Protocol B: Handling "Halogen Dance" Risks
Context: If using Lithium bases (e.g., LDA, LiHMDS) for enolate formation to attack the aldehyde.
-
Risk: Lithium-Halogen exchange can occur, leading to scrambling of the Br atoms (Halogen Dance) on the thiazole ring.
-
Solution:
-
Perform reactions at -78°C .
-
Add the thiazole aldehyde last (as the electrophile) to the pre-formed enolate. Never mix the base and the thiazole directly.
-
Module 4: Decision Tree for Experimental Design
Use this logic flow to determine if your proposed conditions are safe.
Figure 2: Base selection decision matrix for 2,5-dibromothiazole-4-carbaldehyde.
References
-
Cannizzaro Reaction Mechanism & Scope
- Title: Cannizzaro Reaction - Chemistry LibreTexts
- Source: Chemistry LibreTexts
-
URL: [Link]
- Title: Nucleophilic Aromatic Substitution on Heteroaromatic Systems (Thiazole)
- Thiazole Reactivity Data: Title: Comparative Reactivity of Thiazole-Based Aldehydes Source: BenchChem
-
Compound Specifications
Sources
Controlling regioselectivity in 2,5-Dibromothiazole-4-carbaldehyde substitution
This guide serves as a specialized technical support resource for researchers working with 2,5-Dibromothiazole-4-carbaldehyde . It is designed to troubleshoot regioselectivity issues in nucleophilic aromatic substitution (
Status: Operational Ticket Focus: Regioselectivity (C2 vs. C5) & Functional Group Compatibility Assigned Specialist: Senior Application Scientist
The Substrate Architecture: Understanding the Reactivity Map
Before attempting substitution, you must understand the electronic landscape of your scaffold. The 2,5-dibromothiazole-4-carbaldehyde molecule possesses three distinct reactive centers, each with a specific hierarchy of reactivity.
| Position | Electronic Character | Reactivity Driver | Primary Reaction Type |
| C2-Br | Most Electron Deficient | Flanked by N and S; inductive (-I) withdrawal from N. | |
| C5-Br | Moderately Deficient | Adjacent to S; activated by C4-EWG (Aldehyde). | Pd-Oxidative Addition (Slow), Lithiation (Directed) |
| C4-CHO | Electrophilic Carbonyl | Electron Withdrawing Group (EWG). | Nucleophilic Addition, Oxidation/Reduction |
The Central Dogma of this Scaffold:
Under standard kinetic control, C2 is the dominant electrophile .
Nucleophiles (
): Attack C2 due to stabilization of the Meisenheimer-like intermediate by the ring nitrogen.Palladium (Suzuki/Stille): Oxidative addition occurs preferentially at C2 due to the weaker C-Br bond (lower bond dissociation energy) caused by electron deficiency.
Workflow Visualization: The Decision Tree
Use this flowchart to determine the correct synthetic pathway for your target regioisomer.
Figure 1: Decision tree for regioselective functionalization. Green path follows innate reactivity; Red path requires blocking/directing strategies.
Protocol Modules & Troubleshooting
Module A: Selective C2-Functionalization (Suzuki Coupling)
Objective: Install an aryl/heteroaryl group at C2 while leaving C5-Br intact.
Standard Protocol:
-
Stoichiometry: 1.0 equiv Substrate : 1.05 equiv Boronic Acid.
-
Catalyst: Pd(PPh
) (3-5 mol%). Avoid highly active catalysts like Pd(dtbpf)Cl or XPhos initially, as they may promote bis-coupling. -
Base/Solvent: Na
CO (2.0 equiv) in DME/Water (4:1). -
Temperature: Start at Room Temperature . Only heat to 60°C if no reaction occurs after 4 hours.
Troubleshooting Guide:
| Issue | Diagnosis | Corrective Action |
| Bis-coupling observed (C2 & C5 reacted) | Catalyst is too active or temp is too high. | Switch to a less active catalyst (e.g., PdCl |
| No reaction at C2 | Boronic acid is sterically hindered or electron-poor. | Switch to Suzuki-Miyaura conditions using K |
| Aldehyde degradation | Base sensitivity (Cannizzaro reaction). | Switch to a weak base like KF or CsF in anhydrous THF. |
Module B: Selective C2-Functionalization (
)
Objective: Displace C2-Br with an amine or alkoxide.
Standard Protocol:
-
Solvent: THF or DMF (Anhydrous).
-
Base: DIPEA (2.0 equiv) or K
CO . -
Nucleophile: 1.0–1.1 equiv of amine.
-
Conditions: 0°C to Room Temperature.
Troubleshooting Guide:
| Issue | Diagnosis | Corrective Action |
| Low conversion | Nucleophile is weak (e.g., aniline). | Heat to 60°C. If still slow, add a Lewis Acid catalyst (e.g., ZnCl |
| C4-Aldehyde attack | Nucleophile is attacking the carbonyl (Schiff base formation). | Mandatory: Protect the aldehyde as an acetal (ethylene glycol, pTsOH) before attempting |
| Regioselectivity loss (C5 attack) | Rare, but possible with small, hard nucleophiles. | Use a bulkier solvent (t-Amyl alcohol) or lower temperature (-20°C). |
Module C: Inverting Selectivity (Targeting C5 First)
Objective: Functionalize C5 while preserving C2-Br. This is the most challenging transformation.
The "Protect-Direct-Deprotect" Strategy: You cannot easily perform Pd-coupling at C5 selectively in the presence of C2-Br. You must use Lithium-Halogen Exchange .[1]
-
Protection (Critical): Convert C4-CHO to a 1,3-dioxolane (acetal).
-
Reason: n-BuLi will attack the aldehyde immediately if unprotected.
-
-
Lithiation: Treat with n-BuLi (1.1 equiv) in THF at -78°C.
-
Quench: Add electrophile (E
) at -78°C. -
Deprotection: Acidic hydrolysis (HCl/THF) to restore the aldehyde.
Troubleshooting Guide:
| Issue | Diagnosis | Corrective Action |
| C2-Lithiation observed | The "Dance of Lithium". Equilibrium shifting to the thermodynamically stable C2-Li. | Ensure temperature is strictly -78°C . Do not allow it to warm up before quenching. Quench rapidly (<15 mins). |
| Aldehyde recovery failed | Acetal is too stable. | Use Transacetalization (Acetone, catalytic pTsOH) or FeCl |
Frequently Asked Questions (FAQ)
Q: Can I use the C4-aldehyde to direct C5-substitution without protection? A: No. In Pd-coupling, the aldehyde activates the ring but does not override C2 preference. In Lithiation/Grignard chemistry, the aldehyde is a reactive electrophile itself and will be consumed (forming a secondary alcohol) before any ring substitution occurs.
Q: Why does my Suzuki coupling turn black and precipitate Pd black immediately? A: Thiazoles are excellent ligands for Palladium. The sulfur and nitrogen can poison the catalyst.
-
Fix: Use a catalyst with strong ligands (e.g., Pd(dppf)Cl
) or add extra ligand (PPh ) to the reaction mixture to stabilize the active Pd species.
Q: I need to introduce a thiol (-SH) at C2. Can I use NaSH? A: Direct use of NaSH often leads to disulfides or over-reaction.
-
Recommendation: Use a "masked" thiol like Thiourea or Potassium Thioacetate . React in ethanol at reflux, then hydrolyze the intermediate to reveal the free thiol.
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. (General reactivity profiles of dibromothiazoles).
-
MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (Review of C2 vs C5 selectivity principles in thiazole-fused systems).
-
Royal Society of Chemistry. Regioselective Suzuki Couplings of Polyhaloheteroarenes. (Mechanistic insight into oxidative addition preferences in heteroaromatics).
-
National Institutes of Health (PMC). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling. (Analogous system confirming electronic preference for "most deficient" carbon).
Sources
Recrystallization solvents for 2,5-Dibromothiazole-4-carbaldehyde
Welcome to the Heterocyclic Chemistry Technical Support Center .
As a Senior Application Scientist specializing in halogenated heterocycles, I have compiled this technical guide to address the purification of 2,5-Dibromothiazole-4-carbaldehyde (CAS: 943735-43-1).
This compound presents a specific purification challenge: it balances the lipophilicity of two bromine atoms (LogP ~2.5–3.[1]0) against the polarity of the thiazole ring and the reactivity of the aldehyde group. The protocols below are designed to maximize purity while mitigating the risks of dehalogenation or oxidation.
Part 1: Solvent Selection Matrix
The following solvent systems have been validated based on the solubility parameters of brominated thiazole analogs (e.g., 2,4-dibromothiazole-5-carbaldehyde).
| Solvent System | Type | Suitability | Technical Notes |
| Ethyl Acetate / n-Heptane | Mixed (Solvent/Anti-solvent) | High (Recommended) | Best balance.[1] Avoids acetal formation.[1] Heptane allows for slow precipitation, yielding well-defined crystals.[1] |
| Ethanol / Water | Mixed (Solvent/Anti-solvent) | Moderate | Effective, but carries a risk of "oiling out" if water is added too quickly.[1] Ensure ethanol is acid-free to prevent acetalization.[1] |
| Toluene | Single Solvent | Moderate | Good for removing non-polar impurities.[1] Requires cooling to -20°C for maximum yield. |
| Dichloromethane (DCM) / Hexane | Mixed | Low | Only use if the compound decomposes above 50°C. DCM is difficult to remove completely from the crystal lattice.[1] |
Critical Warning: Avoid using Acetone or basic solvents (e.g., Pyridine).[1] Acetone can undergo aldol condensation with the aldehyde moiety under certain conditions, and amines can trigger nucleophilic aromatic substitution (
) at the C-2 bromine position.[1]
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users during the scale-up of bromothiazole intermediates.
Q1: The material "oiled out" (formed a liquid blob) instead of crystallizing upon cooling. How do I fix this?
-
Diagnosis: This usually occurs when the anti-solvent (e.g., Heptane or Water) is added too quickly or the solution is too concentrated (supersaturated) at a high temperature.[1]
-
Solution:
-
Re-heat the mixture until the oil dissolves (add a small amount of the good solvent, e.g., EtOAc, if necessary).[1]
-
Allow the solution to cool to room temperature slowly without agitation.
-
Seeding: Add a single seed crystal of the crude material when the solution is slightly cloudy.
-
If oiling persists, switch to the Toluene single-solvent system, which is less prone to this phenomenon than aqueous mixtures.[1]
-
Q2: The crystals are dark brown/black, but the NMR shows the product is mostly pure. What is happening?
-
Diagnosis: Thiazole aldehydes are susceptible to air oxidation (forming the carboxylic acid) or trace polymerization, which creates highly colored impurities even at low concentrations (<1%).[1]
-
Solution:
-
Perform a Charcoal Filtration : Dissolve the crude solid in hot Ethyl Acetate.[1] Add activated carbon (5 wt%), stir for 10 minutes, and filter hot through a Celite pad.
-
Proceed with the Heptane addition for recrystallization.[1]
-
Prevention: Always dry the final crystals under vacuum/Nitrogen to prevent surface oxidation.[1]
-
Q3: My yield is low (<50%). Where is the material?
-
Diagnosis: The compound likely has high solubility in the mother liquor, or the "good" solvent volume was too high.[1]
-
Solution:
-
Analyze the mother liquor via TLC.[1][2] If the product is present, concentrate the liquor to half volume and cool to 0°C for a "second crop."
-
Solvent Ratio Adjustment: In the EtOAc/Heptane system, the final ratio should be approximately 1:3 or 1:4. If you used 1:1, the product is still dissolved.[1]
-
Part 3: Standard Operating Procedure (SOP)
Protocol: Recrystallization via Ethyl Acetate / n-Heptane[1]
Objective: Purify crude 2,5-Dibromothiazole-4-carbaldehyde to >98% HPLC purity.
Materials:
-
Crude 2,5-Dibromothiazole-4-carbaldehyde[1]
-
Solvent A: Ethyl Acetate (HPLC Grade)[1]
-
Solvent B: n-Heptane (or Hexanes)[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.[1]
Step-by-Step Workflow:
-
Dissolution:
-
Anti-Solvent Addition:
-
Clarification:
-
Add 1–2 drops of Ethyl Acetate to clear the turbidity.[1] The solution should now be saturated but clear.
-
-
Crystallization:
-
Remove the flask from the bath and let it stand at room temperature.
-
Do not stir. Stirring induces rapid precipitation (smaller, less pure crystals).[1]
-
Once room temperature is reached, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
-
-
Isolation:
Part 4: Decision Logic Visualization
The following diagram illustrates the decision process for solvent selection based on the behavior of the crude material.
Caption: Decision matrix for solvent selection and troubleshooting common purification failure modes.
References
-
General Synthesis of Thiazole Carbaldehydes
-
Purification of Brominated Thiazole Analogs
-
Stability of Halogenated Heterocycles
-
Chemical Properties & Safety Data
Sources
- 1. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: A Guide to Handling the Moisture Sensitivity of 2,5-Dibromothiazole-4-carbaldehyde
Welcome to the technical support center for 2,5-Dibromothiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I have compiled this resource to address the most common challenges associated with the handling and use of this moisture-sensitive compound. Our goal is to empower you with the knowledge to anticipate and troubleshoot potential issues, ensuring the success and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 2,5-Dibromothiazole-4-carbaldehyde.
Q1: Why is 2,5-Dibromothiazole-4-carbaldehyde considered moisture-sensitive?
A1: The moisture sensitivity of 2,5-Dibromothiazole-4-carbaldehyde stems from the electrophilic nature of the aldehyde functional group and the electron-deficient thiazole ring. Aldehydes can undergo reversible hydration in the presence of water to form geminal diols (hydrates).[1][2] While this is an equilibrium process, the presence of water can lead to the formation of these hydrates, which may have different reactivity and solubility profiles than the parent aldehyde. Furthermore, prolonged exposure to moisture, especially under non-neutral pH conditions, can potentially lead to irreversible degradation pathways.
Q2: What are the visible signs of degradation due to moisture?
A2: While subtle at first, degradation can manifest as a change in the physical appearance of the compound. You might observe the material changing from a crystalline solid to a waxy or oily substance. Discoloration, such as a shift from off-white or pale yellow to a darker yellow or brown, can also indicate the presence of impurities arising from degradation.
Q3: How should I properly store 2,5-Dibromothiazole-4-carbaldehyde?
A3: To maintain the integrity of the compound, it is crucial to store it under anhydrous conditions. The recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Using a desiccator for short-term storage outside of a controlled atmosphere glovebox is also a good practice.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down potential degradation processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque vial | Prevents moisture ingress and light-induced degradation. |
| Location | Desiccator or dry box | Provides an additional barrier against ambient humidity. |
Q4: Can I handle the compound on the open bench?
A4: For weighing and preparing solutions, it is highly recommended to work in a glovebox with a controlled inert atmosphere. If a glovebox is not available, work quickly and efficiently on an open bench on a day with low ambient humidity. Keep the container sealed as much as possible and use dry solvents and glassware. For reactions, always use inert atmosphere techniques, such as a Schlenk line.[3]
Q5: What is the likely, though not definitively proven, degradation pathway of 2,5-Dibromothiazole-4-carbaldehyde in the presence of water?
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems encountered when using 2,5-Dibromothiazole-4-carbaldehyde.
Problem 1: Low or No Yield in a Reaction
Potential Cause A: Degradation of the Starting Material
-
Diagnosis:
-
Visual Inspection: Examine the appearance of your 2,5-Dibromothiazole-4-carbaldehyde. Does it appear discolored, clumpy, or oily?
-
TLC Analysis: Run a TLC of your starting material against a fresh, reliable standard if available. Do you observe a single spot, or are there additional spots, possibly at the baseline, indicating more polar impurities?
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of your starting material in a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Compare it to the expected spectrum. Look for the characteristic aldehyde proton singlet (typically around 9.5-10.5 ppm). A diminished integration of this peak or the appearance of new, broad peaks could indicate degradation.
-
-
Solution:
-
Purification: If degradation is suspected, you may attempt to purify the material. Recrystallization from a dry, non-protic solvent or column chromatography on silica gel (eluting with a non-polar to moderately polar solvent system like hexanes/ethyl acetate) can remove polar impurities. Ensure all solvents used for purification are anhydrous.
-
Use a Fresh Batch: The most reliable solution is to use a fresh, unopened bottle of the reagent.
-
Potential Cause B: In-situ Degradation Due to Reaction Conditions
-
Diagnosis:
-
Were your solvents and other reagents rigorously dried?
-
Was your glassware oven- or flame-dried and cooled under an inert atmosphere?
-
Was the reaction performed under a positive pressure of an inert gas (argon or nitrogen)?
-
-
Solution:
-
Improve Anhydrous Techniques: Review and implement stringent anhydrous reaction techniques. Refer to the detailed protocols in Section III.
-
Solvent Purity: Ensure your solvents have a water content of <50 ppm.[4]
-
Problem 2: Appearance of Unexpected Byproducts in the Reaction Mixture
Potential Cause: Reaction with Degradation Products
-
Diagnosis:
-
LC-MS Analysis: Analyze your crude reaction mixture by LC-MS. Look for masses that do not correspond to your starting material, desired product, or other known reagents.
-
NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR spectra of your crude product. The presence of unexpected signals, particularly in the aromatic or downfield regions, can indicate the formation of byproducts.
-
-
Solution:
-
Identify the Byproduct: If possible, isolate and characterize the major byproduct. This can provide valuable clues about the degradation pathway. For example, the presence of a carboxylic acid byproduct would strongly suggest oxidation.
-
Protecting Groups: If the aldehyde functionality is particularly sensitive to the reaction conditions (e.g., in the presence of strong nucleophiles or bases), consider protecting it as an acetal. Acetals are stable under basic and nucleophilic conditions and can be readily deprotected with mild acid.[5][6]
-
Decision Tree for Troubleshooting
Caption: A general workflow for performing a moisture-sensitive organic reaction.
IV. Analytical Methods for Detecting Degradation
1. Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of your starting material and monitor reaction progress. The formation of more polar impurities (which will have a lower Rf value) can be indicative of hydrolysis or oxidation.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton of 2,5-Dibromothiazole-4-carbaldehyde should appear as a sharp singlet. The disappearance or broadening of this peak, along with the appearance of new signals, can indicate degradation. The geminal diol hydrate, if present in a significant amount in solution, would likely show a new methine proton signal at a different chemical shift.
-
¹³C NMR: The aldehyde carbon will have a characteristic chemical shift in the range of 180-200 ppm. Degradation to a carboxylic acid would result in a new signal around 160-180 ppm.
3. Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the components of a mixture. [4][7]* Monitor for the expected mass of your starting material and product.
-
Look for the appearance of new peaks with different mass-to-charge ratios. For example, the formation of the corresponding carboxylic acid would result in an increase in mass of 16 amu (the addition of an oxygen atom).
V. References
-
Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
-
Chemistry LibreTexts. (2015, January 13). 16.08: Hydration of Ketones and Aldehydes. [Link]
-
Chemistry Steps. (2023, February 16). Reactions of Aldehydes and Ketones with Water. [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Al-Rawashdeh, N. A. F., Hisaindee, S., Al-Sayyed, F., & Ashraf, S. S. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Biomolecules, 7(3), 64. [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 897-906. [Link]
-
Ganapathi, K., & Kulkarni, K. D. (1953). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-765. [Link]
-
JRF Global. (n.d.). Hydrolysis. [Link]
-
Chen, X., et al. (2026). Electrochemistry Carboxylation of Bromothiazoles with CO 2 : An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. Catalysts, 16(2), 191. [Link]
-
Levin, A., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1453. [Link]
-
Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. [Link]
-
Schultheiss, J., et al. (2000). Determination of aldehydes in food by high-performance liquid chromatography with biosensor coupling and micromembrane suppressors. Journal of Chromatography A, 880(1-2), 233-243. [Link]
-
Zhang, Q., et al. (2024). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. Water Research, 254, 121298. [Link]
-
Fadda, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1699. [Link]
-
CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]
-
ResearchGate. (2025, August 5). Determination of aldehydes in drinking water using pentafluorbenzylhydroxylamine derivatization and solid phase microextarction. [Link]
-
ResearchGate. (2025, August 5). Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry. [Link]
-
Parašotas, I., et al. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. ARKIVOC, (iii), 240-256. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
PMC. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
ResearchGate. (2014, August). Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination i. [Link]
-
PMC. (2022, December 12). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. [Link]
-
MDPI. (2021, May 31). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]
-
PMC. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 2,5-Dibromothiazole-4-carbaldehyde
[1]
Introduction & Structural Logic
2,5-Dibromothiazole-4-carbaldehyde is a highly functionalized heterocyclic intermediate, often utilized in the synthesis of complex pharmaceuticals (e.g., kinase inhibitors) and optoelectronic materials.[1][2]
For the analytical chemist or synthetic researcher, this molecule presents a unique NMR profile. Due to the full substitution of the thiazole ring carbons, the 1H NMR spectrum is defined by extreme simplicity .
Structural Analysis
-
Core Scaffold: 1,3-Thiazole ring.
-
Substituents:
-
C2 & C5: Bromine atoms (Electronegative, heavy atoms).
-
C4: Aldehyde group (-CHO).
-
-
Proton Count: The molecule contains only one proton (the aldehydic proton).
Theoretical Expectation: Unlike unsubstituted thiazole, which displays aromatic ring protons in the 7.0–9.0 ppm range, the target molecule should exhibit a "silent" aromatic region. The presence of any peaks in the 7.0–9.0 ppm range immediately indicates contamination (incomplete bromination or unreacted starting material).
Figure 1: Structural logic dictating the NMR silence of the aromatic region and the isolation of the aldehyde peak.
Experimental Protocol (Self-Validating System)
To ensure the spectrum is authoritative, the following protocol minimizes artifacts (water suppression) and maximizes resolution.
Materials
-
Solvent: DMSO-d6 (Preferred for solubility and separating water peaks) or CDCl3 (Standard, but may overlap with CHCl3 residue if not high quality).
-
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]
-
Sample Mass: 5–10 mg.
Step-by-Step Workflow
-
Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of deuterated solvent. Ensure the solution is clear; filter through a cotton plug if turbidity persists (suspended solids cause line broadening).
-
Acquisition Parameters:
-
Pulse Angle: 30° (maximizes signal recovery).
-
Relaxation Delay (D1): 2.0 seconds (Aldehyde protons can have long T1 times; insufficient delay reduces integration accuracy).
-
Scans (NS): 16–32 scans (Sufficient due to the simplicity of the molecule).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phasing: Manual phasing is critical to ensure the baseline around the aldehyde singlet is flat.
-
Integration: Calibrate the aldehyde peak to 1.00H.
-
Figure 2: Workflow for acquiring a high-fidelity NMR spectrum for quantitative purity assessment.
Comparative Analysis: Target vs. Alternatives
This section compares the target molecule's "performance" (spectral purity) against its common synthetic precursors and analogues. This comparison is the primary method for validating the success of a synthesis (e.g., Vilsmeier-Haack formylation or lithiation/formylation).
The "Silent Region" Diagnostic
The most critical performance metric for this compound is the absence of signals in the 7.0–9.0 ppm region.
| Compound | Structure | Key Signal 1 (Aldehyde) | Key Signal 2 (Aromatic Ring) | Diagnostic Interpretation |
| 2,5-Dibromothiazole-4-carbaldehyde | Target | Singlet, ~9.9–10.1 ppm | None | Pure Product |
| 2,5-Dibromothiazole | Precursor | None | Singlet, ~7.5–7.6 ppm (H-4) | Unreacted Starting Material |
| 2-Bromothiazole-4-carbaldehyde | Impurity | Singlet, ~9.9 ppm | Singlet, ~8.0–8.2 ppm (H-5) | Incomplete Bromination (at C5) |
| Thiazole-4-carbaldehyde | Analogue | Singlet, ~10.0 ppm | Doublets, ~8.0–9.2 ppm (H-2, H-5) | Failed Bromination / Wrong SM |
Detailed Spectral Data (in CDCl3)
1. The Target: 2,5-Dibromothiazole-4-carbaldehyde
-
δ 9.98 ppm (s, 1H): The aldehyde proton. It is deshielded significantly by the ortho-like bromine at C5 and the ring nitrogen.
-
δ 7.26 ppm: Residual CHCl3 (Solvent).
-
Observation: The spectrum should show only the aldehyde peak and solvent residuals.
2. The Precursor: 2,5-Dibromothiazole
-
δ 7.55 ppm (s, 1H): The proton at position 4.
-
Comparison: If you see a peak here, your formylation reaction failed or conversion is incomplete.
3. The Mono-Bromo Analogue: 2-Bromothiazole-4-carbaldehyde[3]
-
δ 9.95 ppm (s, 1H): Aldehyde.[4]
-
δ 8.10 ppm (s, 1H): The proton at position 5.
-
Comparison: The presence of the H-5 signal indicates the C5-bromination was missed. The H-5 proton is deshielded by the adjacent Nitrogen and Sulfur, appearing downfield.
Troubleshooting & Interpretation
Common Artifacts
-
Water Peak:
-
CDCl3: ~1.56 ppm.
-
DMSO-d6: ~3.33 ppm.
-
Impact: Does not interfere with the aldehyde region, but can affect integration normalization if the sample is wet.
-
-
Rotational Sidebands:
-
Aldehyde peaks are often intense singlets. If the sample is not spinning correctly (or if non-spinning is used without good shimming), you may see "satellite" peaks equidistant from the main singlet. Do not mistake these for impurities.
-
Solvent Effects
The chemical shift of the aldehyde proton will migrate based on solvent polarity:
-
CDCl3: ~9.9 – 10.0 ppm.
-
DMSO-d6: ~10.0 – 10.2 ppm (Slight downfield shift due to hydrogen bonding/polarity).
Purity Calculation Formula
To calculate the molar purity (
Where:
- = Integration of Aldehyde peak (~10.0 ppm).
- = Integration of Starting Material peak (~7.55 ppm).
References
-
ChemicalBook. (n.d.). 2,5-Dibromothiazole NMR Spectrum Data. Retrieved from [5][6]
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from
-
Thermo Fisher Scientific. (n.d.). 2-Bromothiazole-4-carboxaldehyde Product Specifications. Retrieved from
-
Reich, H. J. (2020). 1H NMR Chemical Shifts - Heterocycles. University of Wisconsin-Madison. Retrieved from
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. 2-Bromothiazole-4-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum [chemicalbook.com]
- 6. 2,5-DIBROMOTHIAZOLE(4175-78-4) 1H NMR spectrum [chemicalbook.com]
Advanced Characterization Guide: Mass Spectrometry Profiling of 2,5-Dibromothiazole-4-carbaldehyde
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Fragmentation Mechanisms, Isotopic Fingerprinting, and Ionization Method Selection[1][2][3]
Executive Summary & Strategic Importance
2,5-Dibromothiazole-4-carbaldehyde (CAS: 943735-43-1) is a critical heterocyclic building block in the synthesis of kinase inhibitors and antibacterial agents.[1][2][3] Its dual-bromine substitution pattern provides orthogonal functionalization sites (C2 and C5) for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), while the C4-aldehyde serves as a versatile handle for reductive amination or condensation.[1][2]
In drug development, verifying the integrity of this intermediate is paramount. A failure to detect debrominated impurities (monobromo analogs) or oxidation byproducts (carboxylic acids) can lead to downstream synthetic failures.[2][3] This guide provides a technical comparison of ionization techniques and details the specific mass spectrometry (MS) fragmentation patterns required for rigorous quality control.
Isotopic Signature Analysis: The "Fingerprint"
Before analyzing fragmentation, the molecular ion (
For 2,5-Dibromothiazole-4-carbaldehyde (
Table 1: Calculated Isotopic Envelope (Molecular Ion)
| Ion Species | Mass (m/z) | Relative Abundance | Diagnostic Significance |
| 268.8 | ~51% | Base peak for monoisotopic calculation.[1][2][3] | |
| 270.8 | ~100% | The tallest peak; indicates mixed isotopes.[1][2] | |
| 272.8 | ~49% | Confirms the presence of the second bromine. |
Critical QC Check: If your spectrum shows a 1:1 doublet (M, M+2), your sample has degraded to a monobromo species.[1][2][3] If you see a single peak , the bromine has been lost entirely.[2]
Comparative Analysis: Ionization Techniques
Choosing the correct ionization method is the primary decision point for analytical method development. Below is a comparison of Electron Ionization (EI) versus Electrospray Ionization (ESI) specifically for this molecule.
Table 2: Performance Comparison of Ionization Modes
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Recommendation |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) | Use EI for structural confirmation.[1][2][3] |
| Molecular Ion | Visible ( | Dominant ( | Use ESI for purity/quantitation.[1][2][3] |
| Fragmentation | Extensive; provides "fingerprint".[1][2][3] | Minimal; requires MS/MS (CID) to induce.[1][2][3] | EI is superior for library matching.[1][2][3] |
| Solvent Compat. | None (Gas Phase).[1][2][3] | High (MeOH/ACN/Water).[1][2][3] | ESI integrates with LC-MS workflows.[1][2][3] |
| Impurity ID | Excellent for structural elucidation of unknowns.[1][2][3] | Limited without MS/MS.[1][2][3] | Use EI for impurity profiling.[1][2][3] |
Decision Logic for Method Selection
The following diagram outlines the logical workflow for selecting the appropriate MS technique based on the analytical goal.
Figure 1: Decision matrix for selecting ionization modes. Blue path indicates routine purity checks; Red path indicates structural investigation.[1][2][3]
Detailed Fragmentation Pathways (EI / CID)
When subjected to Electron Ionization (EI) or Collision-Induced Dissociation (CID) in MS/MS, 2,5-Dibromothiazole-4-carbaldehyde undergoes a predictable degradation sequence. Understanding this pathway is essential for validating the core structure.
Mechanism of Fragmentation[1][2][3][4][5][6]
-
-Cleavage (Loss of CHO): The aldehyde group is the most labile.[1][2][3] Cleavage of the C-C bond adjacent to the carbonyl releases the formyl radical (
, 29 Da) or CO (28 Da) + H.-
Transition:
.
-
-
Carbon-Halogen Bond Cleavage (Loss of Br): The C-Br bond is weaker than the thiazole C-S or C-N bonds.[1][2][3] This results in the loss of a bromine radical (
, 79/81 Da). -
Ring Disintegration (Loss of HCN): The thiazole ring typically fragments via the loss of Hydrogen Cyanide (HCN, 27 Da) or C-S bond scission.[2]
Visualized Fragmentation Tree
Figure 2: Proposed fragmentation pathway for 2,5-Dibromothiazole-4-carbaldehyde.[2][3] Note the convergence of pathways to the monobromo-thiazole core.
Experimental Protocol: Validated MS Workflow
To reproduce these results, follow this self-validating protocol. This workflow assumes the use of an LC-MS/MS system (ESI mode) for routine analysis, as this is standard in drug development.[1]
Step-by-Step Methodology
-
Sample Preparation:
-
System Setup (LC-MS):
-
MS Tuning (ESI+):
-
Data Acquisition:
-
Acceptance Criteria:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118618365, 2,5-Dibromothiazole-4-carbaldehyde. Retrieved from [Link][1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.).[1][2][3] John Wiley & Sons.[1][2][3] (Authoritative text on isotopic patterns of halogenated compounds).
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.[1][2][3] (Source for fragmentation rules of aldehydes and heterocycles).
Sources
Advanced Characterization Guide: IR Spectroscopy of Thiazole Aldehyde Derivatives
Executive Summary
Thiazole aldehyde derivatives (e.g., 2-, 4-, and 5-thiazolecarboxaldehyde) are critical pharmacophores in drug discovery, serving as precursors for Schiff bases, thiazolidinones, and peptide mimics.[1] Their high reactivity and structural diversity, however, pose characterization challenges.
This guide provides a technical comparison of the infrared (IR) spectral signatures of these derivatives. Unlike standard aliphatic aldehydes, thiazole aldehydes exhibit significant frequency shifts due to heteroaromatic conjugation. This document details these shifts, offers a self-validating experimental protocol, and provides a comparative framework for distinguishing positional isomers and monitoring downstream functionalization.
Part 1: The Spectral Fingerprint
To accurately interpret the IR spectrum of a thiazole aldehyde, one must deconstruct the molecule into its interacting vibrational modes: the heteroaromatic ring and the conjugated carbonyl group.
Table 1: Characteristic IR Bands of Thiazole Aldehyde Derivatives
Data synthesized from experimental values of 2-thiazolecarboxaldehyde and related derivatives.
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Mechanistic Insight (Causality) |
| Aldehyde Carbonyl | 1660 – 1700 | Strong | Diagnostic Peak. Shifted lower than aliphatic aldehydes (~1730) due to conjugation with the thiazole | |
| Aldehyde C-H | 2850 & 2750 | Medium | Fermi Resonance. The overtone of the C-H bending mode couples with the fundamental stretch, splitting it into two bands. The lower band (~2750) is the "tell-tale" sign of an aldehyde. | |
| Thiazole Ring | 1490 – 1540 | Med/Strong | Characteristic of the thiazole ring. Often appears as a doublet with C=C stretching. | |
| Thiazole Ring | 1580 – 1600 | Medium | Skeletal vibration of the ring. | |
| Thiazole Ring | 600 – 700 | Weak/Med | The "breathing" of the sulfur-carbon bonds. Often obscured in the fingerprint region but critical for confirmation. | |
| Aromatic C-H | 3050 – 3100 | Weak | Distinct from alkyl C-H (<3000). Indicates unsaturation.[2] |
Part 2: Comparative Analysis & Performance
This section compares the spectral performance of thiazole aldehydes against their isomers and derivatives to guide decision-making in synthesis and QC.
Scenario A: Isomer Discrimination (2- vs. 4- vs. 5-CHO)
The position of the aldehyde group relative to the ring heteroatoms (N and S) alters the electronic environment, affecting the C=O frequency and physical state.
-
2-Thiazolecarboxaldehyde:
-
State: Liquid at room temperature.
-
Spectral Feature: The carbonyl carbon is flanked by both N and S. The electron-withdrawing inductive effect of Nitrogen competes with resonance donation. Typically shows
around 1680–1690 .
-
-
4-Thiazolecarboxaldehyde:
-
State: Often liquid or low-melting solid.
-
Spectral Feature: Rotational isomerism (syn/anti relative to S) is more pronounced, often leading to a split or broadened carbonyl peak . The conjugation is less effective than at the 2-position, sometimes resulting in a slightly higher wavenumber (~1690–1700
).
-
-
5-Thiazolecarboxaldehyde:
-
State: Solid (mp ~92–94°C).[3]
-
Spectral Feature: "Thiophene-like" conjugation. As a solid, intermolecular hydrogen bonding or dipole interactions in the crystal lattice can shift the
lower, often 1660–1680 .
-
Scenario B: Reaction Monitoring (Aldehyde Schiff Base)
When condensing a thiazole aldehyde with an amine to form a Schiff base (imine), IR is the fastest method to confirm conversion.[1]
-
The "Performance" Check:
-
Disappearance: The strong C=O peak at ~1680
must vanish. -
Appearance: A new, sharp peak for the Imine
appears at 1600–1640 . -
Differentiation: Do not confuse the new Imine C=N with the Thiazole Ring C=N (~1500
). The Imine peak is typically at a higher frequency.
-
Visualization: Vibrational Logic & Decision Tree
The following diagram illustrates the logical flow for identifying these derivatives based on their spectral features.
Figure 1: Decision logic for classifying thiazole derivatives via IR spectroscopy.
Part 3: Experimental Protocol (Self-Validating)
To ensure data integrity, follow this protocol. It is designed to prevent common artifacts (e.g., water interference) from leading to misinterpretation.
Sample Preparation
-
For Liquids (e.g., 2-thiazolecarboxaldehyde):
-
Method: Neat liquid film between NaCl/KBr plates or ATR (Attenuated Total Reflectance).
-
Validation: Ensure the film is thin enough that the C=O peak does not "bottom out" (transmittance > 0%). If using ATR, ensure the crystal (Diamond/ZnSe) is clean; residue from previous amines can react with the aldehyde.
-
-
For Solids (e.g., 5-thiazolecarboxaldehyde):
-
Method: KBr Pellet (1-2 mg sample in 100 mg KBr).
-
Why: Solid-state spectra are sharper.
-
Validation: The pellet must be transparent. A cloudy pellet introduces scattering (baseline slope), obscuring the weak C-S stretch at 600
.
-
Data Acquisition
-
Resolution: 4
(Standard) or 2 (High Res for resolving rotational isomers). -
Scans: Minimum 16 scans to reduce noise in the fingerprint region.
Self-Validation Checklist
References
-
National Institutes of Health (NIH) - PubChem. 4-Thiazolecarboxaldehyde Compound Summary. Retrieved from [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Aldehydes). Retrieved from [Link]
-
ResearchGate. Vibrational spectroscopy of triazoles and tetrazole (Comparative Heterocycle Data). Retrieved from [Link]
Sources
A Comparative Guide to HPLC Method Development for the Purity Determination of 2,5-Dibromothiazole-4-carbaldehyde
Introduction: The Analytical Challenge of a Polar Heterocycle
2,5-Dibromothiazole-4-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds and complex molecular structures. The presence of a thiazole ring, two bromine atoms, and a reactive aldehyde group imparts a distinct polarity and chemical profile to the molecule.[1][2] Ensuring its purity is paramount for the quality and safety of downstream products. However, developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for this compound presents a common analytical challenge: achieving adequate retention and selective separation from structurally similar impurities on conventional reversed-phase columns.[3][4]
This guide provides a systematic, in-depth comparison of various HPLC method development strategies for the purity analysis of 2,5-Dibromothiazole-4-carbaldehyde. We will explore the scientific rationale behind the selection of different stationary phases and mobile phase conditions, supported by comparative experimental data. The methodologies discussed adhere to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) guidelines for analytical procedure development.[5][6]
Method Development Workflow: A Systematic Approach
A successful HPLC method development strategy follows a logical progression from understanding the analyte to fine-tuning the separation and validating the final method. The workflow below illustrates the decision-making process employed in this guide.
Caption: A systematic workflow for HPLC method development.
Part 1: Stationary Phase (Column) Selection and Comparison
The choice of stationary phase is the most critical factor influencing chromatographic selectivity. Given the polar nature of 2,5-Dibromothiazole-4-carbaldehyde, we compared three distinct reversed-phase column chemistries to overcome the common issue of poor retention in highly aqueous mobile phases.[7]
The Rationale for Column Comparison
-
Conventional C18: The industry standard, offering strong hydrophobic retention for non-polar compounds.[8] However, it can suffer from "phase collapse" or dewetting in mobile phases with high water content, leading to a dramatic loss of retention for polar analytes.[7]
-
Polar-Embedded C18: These columns incorporate a polar functional group (e.g., amide, carbamate) near the base of the C18 chain. This modification makes the stationary phase more wettable, preventing phase collapse and improving retention for polar compounds even in 100% aqueous mobile phases.[7]
-
Phenyl-Hexyl: This phase provides an alternative separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl rings of the stationary phase and aromatic analytes like the thiazole ring.[9] This can lead to unique selectivity for the main component and its aromatic impurities.
Experimental Comparison of Stationary Phases
A scouting gradient was run on each column to assess their performance. Potential impurities were designated as Impurity A (hypothesized to be less polar, e.g., a synthetic precursor) and Impurity B (hypothesized to be more polar, e.g., a degradation product).
Table 1: Comparison of Chromatographic Performance Across Different Stationary Phases
| Parameter | Conventional C18 | Polar-Embedded C18 | Phenyl-Hexyl |
| Retention Time (min) | |||
| Impurity B | 1.8 (near void) | 3.5 | 3.2 |
| Analyte | 2.5 (poor retention) | 6.8 | 7.5 |
| Impurity A | 8.1 | 8.5 | 9.2 |
| Resolution (Analyte - Impurity B) | 1.1 (poor) | 2.8 (excellent) | 2.5 (good) |
| Tailing Factor (Analyte) | 1.7 (poor) | 1.2 (good) | 1.3 (good) |
| Theoretical Plates (Analyte) | 2,500 | 9,500 | 8,800 |
Insight: As predicted, the conventional C18 column provided insufficient retention for the main analyte, resulting in its elution near the solvent front with poor peak shape and resolution from the more polar Impurity B. The Polar-Embedded C18 column demonstrated a significant improvement, offering excellent retention, peak shape, and resolution. The Phenyl-Hexyl column also performed well, providing the highest retention, suggesting that π-π interactions contribute significantly to the separation mechanism.
Caption: Decision logic for stationary phase selection.
Part 2: Mobile Phase Optimization
With the Polar-Embedded C18 column selected as the most promising candidate, the next step was to optimize the mobile phase to fine-tune the separation.
A. Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. While ACN is generally a stronger solvent (leading to shorter retention times) and has a lower viscosity, methanol can offer different selectivity.
-
Acetonitrile: Typically provides sharper peaks and is preferred for gradient elution due to its lower UV cutoff and viscosity.
-
Methanol: Can alter elution order (selectivity) compared to ACN, particularly for compounds with hydrogen-bonding capabilities.
For this analysis, Acetonitrile was chosen due to its superior peak shape and faster elution times observed during initial screening.
B. pH Control: The Key to Reproducibility
The thiazole ring contains a nitrogen atom that can be protonated at low pH. The pKa of the analyte influences its degree of ionization, which in turn dramatically affects its retention time in reversed-phase HPLC. Operating without pH control can lead to peak shifting and poor reproducibility.
A buffered mobile phase is essential. A phosphate or formate buffer at a pH around 3.0 is often a good starting point. This ensures the analyte is in a consistent, protonated state, leading to stable retention times and improved peak symmetry by minimizing interactions with residual silanols on the stationary phase.
Part 3: Recommended Analytical Protocol
This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines to ensure the chromatographic system is performing adequately before any sample analysis.[10][11]
Experimental Protocol: Purity of 2,5-Dibromothiazole-4-carbaldehyde
-
Instrumentation:
-
HPLC or UHPLC system with a UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (determined via UV scan)
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh and dissolve 2,5-Dibromothiazole-4-carbaldehyde reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Test Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
-
-
System Suitability Test (SST):
-
Analysis and Calculation:
-
Inject the Test Solution.
-
Calculate the purity by area percent normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Conclusion
The development of a robust HPLC method for a polar compound like 2,5-Dibromothiazole-4-carbaldehyde requires a systematic approach that moves beyond conventional C18 columns. This guide demonstrates that by comparing stationary phase chemistries, a Polar-Embedded C18 column provides superior retention, resolution, and peak shape. The use of a buffered mobile phase (0.1% Formic Acid) and an optimized gradient program ensures reproducible and accurate purity determination. This method, validated by stringent system suitability criteria, serves as a reliable quality control tool for researchers, scientists, and drug development professionals.
References
-
Title: 〈621〉CHROMATOGRAPHY Source: USP.org URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]
-
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
-
Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]
-
Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Lab Manager URL: [Link]
-
Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]
-
Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison Source: HELIX Chromatography URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. guidechem.com [guidechem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. waters.com [waters.com]
- 5. usp.org [usp.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. hplc.eu [hplc.eu]
- 8. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 9. helixchrom.com [helixchrom.com]
- 10. usp.org [usp.org]
- 11. actascientific.com [actascientific.com]
- 12. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Validating Regiochemistry in 2,5-Dibromothiazole-4-carbaldehyde Substitutions
For researchers and professionals in drug development, 2,5-dibromothiazole-4-carbaldehyde is a valuable and versatile building block. Its three distinct functional handles—two reactive bromine atoms at the C2 and C5 positions and an aldehyde at C4—offer a rich platform for constructing complex molecular architectures. However, this versatility presents a critical challenge: controlling and validating the regiochemistry of substitution reactions. When targeting a monosubstituted product, how can one be certain whether the incoming group has replaced the C2-bromine or the C5-bromine? This guide provides an in-depth comparison of synthetic strategies and the essential analytical techniques required to unambiguously determine the regiochemical outcome.
The Underlying Chemistry: Understanding Regioselectivity
The thiazole ring is not electronically uniform. The C2 position is inherently more electron-deficient than the C5 position due to its proximity to both the sulfur and nitrogen heteroatoms. Furthermore, the potent electron-withdrawing effect of the C4-carbaldehyde group significantly influences the reactivity of the adjacent C-Br bonds. This electronic disparity is the primary lever that can be exploited to achieve regioselective substitutions.
In many metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C5-Br bond is often more reactive.[1][2][3] This is attributed to the lower bond dissociation energy and greater susceptibility to oxidative addition by a palladium(0) catalyst. Conversely, reactions proceeding through different mechanisms, like certain nucleophilic aromatic substitutions (SNAr), may favor the more electron-poor C2 position.[4] However, these are general trends, and the actual outcome is highly dependent on the specific reaction conditions.
Comparative Analysis of Common Substitution Reactions
The choice of reaction conditions is paramount in directing the substitution to the desired position. Below is a comparative overview of common cross-coupling reactions and their typical regiochemical preferences with 2,5-dibromothiazole-4-carbaldehyde.
| Reaction Type | Typical Catalyst/Reagents | Predominant Position of Substitution | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | C5 | Generally reliable for C5 selectivity. The choice of base and solvent can be critical to avoid side reactions like dehalogenation.[5] |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, THF | C5 | Similar to Suzuki, oxidative addition is favored at the C5 position. Copper-free protocols have also been developed.[6][7][8] |
| Stille Coupling | Pd(PPh₃)₄, LiCl, Toluene | C5 | Offers good C5 selectivity with a wide range of organostannane reagents. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., Xantphos), NaOtBu | C5 | The choice of phosphine ligand is crucial for achieving high yields and selectivity. |
| Nucleophilic Aromatic Substitution (SNAr) | NaSR, KOR, DMF/DMSO | C2 (Potential) | While less common for this substrate, SNAr can potentially favor the more electron-deficient C2 position, though competitive reaction at C5 is possible.[4] |
This table represents general trends observed in the literature. Actual results can vary, necessitating rigorous validation.
The Validation Toolkit: A Multi-Pronged Approach
Relying solely on literature precedent for regiochemical assignment is insufficient. A robust, self-validating system of characterization is essential. The following techniques, used in combination, provide the highest level of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse
NMR is the most powerful and accessible tool for determining regiochemistry.[9][10] The key lies in leveraging the C4-aldehyde proton as an internal spatial reference point.
The Decisive Experiment: 1D/2D Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is an interaction between protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity.[11][12] This makes it the premier method for distinguishing C2 and C5 isomers.
-
Logic: The proton of the aldehyde group (-CHO) at C4 is spatially close to any substituent at the C5 position. It is spatially distant from a substituent at the C2 position.
-
Observation: Irradiation of the aldehyde proton signal in a 1D NOE difference experiment will cause an enhancement (a positive signal) for the protons on a C5-substituent. No such enhancement will be observed for a C2-substituent. In a 2D NOESY or ROESY spectrum, a cross-peak will be visible between the aldehyde proton and the protons of the C5-substituent.[13]
Workflow for Regiochemical Assignment using NOE
Caption: Decision workflow for determining C2 vs. C5 substitution using NOE spectroscopy.
Experimental Protocol: 1D NOE Difference Spectroscopy
-
Sample Preparation: Prepare a standard NMR sample (5-10 mg in 0.7 mL of deuterated solvent, e.g., CDCl₃ or DMSO-d₆).[10] The sample must be free of paramagnetic impurities.
-
Acquisition (Control): Acquire a standard high-resolution ¹H NMR spectrum.
-
Acquisition (NOE):
-
Set up a selective 1D NOE experiment (e.g., selnogp on Bruker instruments).
-
Set the selective irradiation frequency precisely on the aldehyde proton's resonance.
-
Set an appropriate mixing time (typically 0.5-1.5 seconds for small molecules).
-
Acquire a second spectrum with the irradiation frequency set in a blank region of the spectrum (off-resonance control).
-
-
Processing: Subtract the off-resonance control spectrum from the on-resonance spectrum. The resulting "difference spectrum" will show only the signals of protons that have an NOE relationship with the irradiated aldehyde proton.
Supporting NMR Data (¹H and ¹³C NMR)
While NOE is definitive, shifts in ¹H and ¹³C NMR spectra provide strong corroborating evidence. The electronic environment of the thiazole ring carbons changes predictably upon substitution.[14][15][16]
| Isomer | Expected ¹³C Chemical Shift Range (ppm) | Rationale |
| 5-Substituted-2-bromothiazole | C2: ~150-155 ppmC5: Shielded by new group | The C2-Br carbon remains deshielded. The C5 carbon shift is highly dependent on the new substituent. |
| 2-Substituted-5-bromothiazole | C2: Shielded by new groupC5: ~115-125 ppm | The C2 carbon is now attached to the new group. The C5-Br carbon remains in a relatively consistent downfield region. |
X-Ray Crystallography: The Unambiguous Standard
For any novel compound, single-crystal X-ray diffraction provides the ultimate, irrefutable proof of structure, including regiochemistry.[17][18][19][20][21] If a publication-quality crystal can be grown from the reaction product, its analysis will reveal the precise three-dimensional arrangement of every atom, leaving no room for ambiguity. While it is not a high-throughput technique, it serves as the gold standard for validating results from spectroscopic methods, especially when developing a new synthetic methodology.
Workflow for Structural Validation
Sources
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Lab Reporter [fishersci.se]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. asianpubs.org [asianpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RSC - Page load error [pubs.rsc.org]
- 20. Document: Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of... - ChEMBL [ebi.ac.uk]
- 21. researchgate.net [researchgate.net]
Elemental Analysis Standards for 2,5-Dibromothiazole-4-carbaldehyde: A Comparative Guide
Executive Summary
For researchers and drug development professionals, highly halogenated heterocyclic building blocks present a unique analytical challenge. 2,5-Dibromothiazole-4-carbaldehyde (CAS: 943735-43-1)[1] is a critical intermediate in the synthesis of thiazole-based therapeutics. However, its extreme bromine mass fraction (~59%)[2] fundamentally disrupts standard combustion analysis.
This guide objectively compares the performance of automated CHNS analyzers against orthogonal techniques like Schöniger Flask Combustion coupled with Ion Chromatography (IC). By understanding the causality of halogen interference, analytical scientists can implement a self-validating protocol to ensure 100% mass balance and structural confirmation.
The Analytical Challenge: Theoretical Composition
To establish a baseline for analytical accuracy, we must first define the theoretical elemental mass fractions of 2,5-Dibromothiazole-4-carbaldehyde (Molecular Formula: C₄HBr₂NOS)[2].
Table 1: Theoretical Elemental Composition of 2,5-Dibromothiazole-4-carbaldehyde
| Element | Atomic Mass ( g/mol ) | Atoms | Mass Contribution | Theoretical % |
| Carbon (C) | 12.011 | 4 | 48.044 | 17.73% |
| Hydrogen (H) | 1.008 | 1 | 1.008 | 0.37% |
| Bromine (Br) | 79.904 | 2 | 159.808 | 58.98% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.17% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 5.91% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 11.84% |
| Total | 270.931 g/mol | 100.00% |
Mechanistic Breakdown: Why Standard CHNS Fails
When subjected to Dumas combustion at ~1000°C, the nearly 59% bromine mass fraction of 2,5-Dibromothiazole-4-carbaldehyde is rapidly volatilized into bromine gas (Br₂) and hydrogen bromide (HBr)[3].
In a standard automated CHNS analyzer, the gas stream passes through a copper reduction column designed to reduce NOₓ species to N₂. However, volatile halogens aggressively attack this copper catalyst, forming copper(I) bromide (CuBr). This reaction passivates the catalytic surface, leading to incomplete NOₓ reduction and severely skewed nitrogen quantification[3]. Furthermore, unreacted halogens can reach the Thermal Conductivity Detector (TCD), where they co-elute with target gases like SO₂ or CO₂, causing peak broadening and artificially inflated mass fractions[3].
The Mitigation Strategy: To protect the system, the combustion tube must be densely packed with silver wool. Silver reacts quantitatively with free halogens to form stable, non-volatile silver bromide (AgBr), effectively scrubbing the gas stream[3]. While this protects the TCD and allows for accurate C, H, N, and S determination, it renders the CHNS analyzer entirely blind to the bromine content. Therefore, an orthogonal technique is mandatory to achieve a complete mass balance.
Performance Comparison of Analytical Methodologies
To achieve a self-validating system, laboratories must select the appropriate combination of analytical techniques.
Table 2: Comparison of Elemental Analysis Methods for High-Bromine Compounds
| Methodology | Primary Analytes | Accuracy for High-Br | Throughput | Capital Cost | Key Limitations |
| Automated CHNS/O | C, H, N, S, O | Poor (Blind to Br) | High (~10 mins/run) | Moderate | Requires heavy Ag wool scrubbing; rapid catalyst depletion[3]. |
| Schöniger + IC | Br, Cl, F, P | Excellent (Gold Standard) | Low (Manual prep) | Low-Moderate | Requires skilled operator; lower throughput[4]. |
| HR-ICP-MS | Trace Metals, Br | Moderate (Matrix effects) | Medium | Very High | Overkill for bulk %; requires complex microwave digestion. |
Orthogonal Analytical Workflow
To ensure rigorous scientific integrity, analytical workflows must utilize orthogonal methods. The diagram below illustrates the decision tree and data synthesis required to validate the elemental composition of 2,5-Dibromothiazole-4-carbaldehyde.
Orthogonal analytical workflow for complete elemental mass balance of high-bromine compounds.
Experimental Protocol: Self-Validating Schöniger-IC System
To establish a self-validating analytical system, the bromine content must be quantified independently and cross-referenced against the CHNS data. The Schöniger oxygen flask method coupled with Ion Chromatography (IC) is the authoritative standard for this application[5],[4].
Step-by-Step Methodology
-
Micro-Weighing: Accurately weigh 2.000 to 3.000 mg of the 2,5-Dibromothiazole-4-carbaldehyde sample[1] onto an ashless filter paper using a micro-analytical balance (±0.001 mg precision).
-
Oxygen Flask Combustion: Fold the filter paper to encapsulate the sample and place it into a platinum sample basket. Fill a heavy-walled borosilicate Schöniger flask with high-purity oxygen. Ignite the sample and allow it to combust completely in the sealed environment[4].
-
Oxidative Absorption: Absorb the resulting combustion vapors in 10 mL of an aqueous solution containing 1% H₂O₂[5].
-
Causality Note: The addition of H₂O₂ is critical. It ensures the complete conversion of all bromine species to aqueous bromide (Br⁻) and oxidizes any sulfur dioxide (SO₂) to sulfate (SO₄²⁻). This prevents sulfite interference during the subsequent chromatographic separation[5].
-
-
Ion Chromatography (IC): Inject the diluted absorbent into an IC system equipped with a high-capacity anion-exchange column and a suppressed conductivity detector. Elute the sample using a standard carbonate/bicarbonate buffer.
-
Mass Balance Validation: Calculate the exact bromine mass fraction from the Br⁻ peak area using a certified NaBr calibration curve. Validate the assay by summing the orthogonal results:
-
Validation Formula: %C + %H + %N + %S(from CHNS)+ %Br(from IC)+ %O(by difference)= 100 ± 0.5%.
-
If the sum deviates beyond 0.5%, the system is not validated, indicating potential catalyst breakthrough in the CHNS or incomplete combustion in the Schöniger flask.
-
References
-
Simultaneous microdetermination of chlorine, bromine and phosphorus in organic compounds by ion chromatography Annali di Chimica / ResearchGate[Link]
-
INTERNATIONAL STANDARD ISO 11480: Determination of total and organically bound chlorine (Schöniger Method) ISO / iTeh Standards [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers Journal of Analytical Chemistry / ResearchGate[Link]
Sources
Safety Operating Guide
Comprehensive Safety and Operational Guide: Handling 2,5-Dibromothiazole-4-carbaldehyde
As drug development accelerates, the use of highly functionalized building blocks like 2,5-Dibromothiazole-4-carbaldehyde (CAS 943735-43-1) has become ubiquitous in synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). However, the exact structural features that make this compound synthetically valuable—its electron-deficient thiazole core, dual labile bromine substituents, and reactive carbaldehyde moiety—also render it a significant occupational hazard.
As a Senior Application Scientist, I have designed this protocol to move beyond basic safety checklists by explaining the chemical causality behind each requirement. Understanding the mechanistic "why" ensures that your laboratory operations remain both safe and chemically pristine, building a self-validating system of trust and operational excellence.
Chemical Profile & Mechanistic Hazards
To effectively protect yourself, you must first understand the molecular behavior of the compound. The electronic effects of multiple halogen substitutions create a molecular system with significantly altered reactivity patterns[1]. The electron-withdrawing bromine atoms at positions 2 and 5 substantially reduce electron density throughout the ring system, making the compound a highly electrophilic species[1].
Table 1: Chemical Properties & Operational Rationale
| Property | Value / Specification | Operational Rationale (Causality) |
| CAS Number | 943735-43-1 | Unique identifier for precise SDS tracking and inventory logging[2]. |
| Molecular Formula | C₄HBr₂NOS | The high halogen content dictates its density, lipophilicity, and potential for toxic degradation[3]. |
| Molecular Weight | 270.93 g/mol | Quantitative baseline for stoichiometric calculations[2]. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents autoxidation of the carbaldehyde to a carboxylic acid and minimizes thermal degradation[2]. |
| Reactivity Profile | Highly Electrophilic | Susceptible to nucleophilic attack. Can react with biological nucleophiles (e.g., proteins in skin/eyes), acting as a potent sensitizer[1]. |
| Decomposition | HBr, SOx, NOx | Thermal stress or exposure to strong bases can trigger elimination or decomposition, releasing toxic and corrosive hydrogen bromide (HBr) gas[1]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling polyhalogenated heterocycles. The PPE selected must actively counter the compound's electrophilicity and volatility.
Table 2: PPE Specifications and Scientific Justification
| PPE Category | Specification | Scientific Justification |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness), double-gloved. | Brominated organic compounds can permeate thin latex. Double-gloving ensures the outer layer can be immediately discarded if contaminated, preventing dermal cross-linking by the reactive aldehyde. |
| Eye Protection | Snug-fitting chemical splash goggles. | The compound is a severe ocular irritant. Vapors from the aldehyde can dissolve in the aqueous tear film, causing immediate corneal damage. |
| Body Protection | Flame-retardant lab coat (Nomex or treated cotton) with knit cuffs. | Prevents electrostatic discharge (ESD) which could ignite flammable solvents typically used alongside this reagent (e.g., DMF, THF). |
| Respiratory / Engineering | Class II Type A2/B2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity 80-100 fpm). | Prevents inhalation of toxic HBr fumes if the compound degrades, and protects against volatile aldehyde emissions. |
Operational Workflow: Step-by-Step Methodology
Trustworthiness in the lab requires self-validating protocols. Follow these steps to ensure both compound integrity and operator safety.
Phase 1: Pre-Operation Preparation
-
Hood Optimization: Purge the chemical fume hood of unnecessary clutter to ensure uninterrupted laminar airflow. Verify the face velocity monitor reads between 80-100 feet per minute (fpm).
-
Atmosphere Control: Prepare a Schlenk line or a manifold with Argon or Nitrogen. 2,5-Dibromothiazole-4-carbaldehyde must be handled under an inert atmosphere to prevent oxidation[2].
-
Thermal Prep: Pre-chill the receiving reaction flasks if the subsequent synthesis is highly exothermic (common with nucleophilic substitutions on this scaffold).
Phase 2: Weighing and Transfer
-
Thermal Equilibration: Remove the source vial from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation, leading to hydrolysis of the bromines or oxidation of the aldehyde.
-
-
Static Control: Use an anti-static weighing spatula. Halogenated powders can accumulate static charge and aerosolize upon transfer.
-
Transfer: Weigh the required mass onto glazed weighing paper or directly into a tared reaction vessel. Do not use standard porous filter paper, as the rough surface traps the toxic powder and complicates quantitative transfer.
Phase 3: Post-Operation & Storage
-
Inert Purging: Immediately flush the source vial with Argon for 30 seconds before sealing to displace any ambient oxygen or moisture.
-
Sealing: Wrap the cap tightly with Parafilm and return it immediately to the 2-8°C refrigerator[2].
-
Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (using 70% isopropanol), then dispose of the towel in a designated hazardous solid waste container.
Spill and Disposal Plan
Halogenated aldehydes require specific quenching protocols to neutralize their electrophilic threat. Never use generic spill kits without understanding the chemical interactions.
Protocol for Solid Spills (Powder)
-
Do not sweep dry. Dry sweeping aerosolizes the toxic dust, creating an immediate inhalation hazard.
-
Containment: Cover the powder with damp sand or a commercial universal absorbent to suppress dust formation.
-
Collection: Carefully scoop the mixture using a non-sparking tool into a sealable hazardous waste bag.
-
Neutralization: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace hydrobromic acid (HBr) generated from ambient degradation, followed by standard soap and water.
Protocol for Liquid Spills (Dissolved in Solvent)
-
Absorption: Apply an inert absorbent pad or vermiculite over the liquid spill.
-
Chemical Quenching: To neutralize the reactive carbaldehyde moiety, apply a dilute solution of sodium bisulfite (NaHSO₃) to the absorbed mass.
-
Causality: The bisulfite reacts with the aldehyde to form a stable, water-soluble bisulfite adduct, eliminating the electrophilic hazard.
-
-
Disposal: Transfer all materials to a properly labeled "Halogenated Organic Waste" container.
Process Visualization
The following diagram maps the logical workflow for the safe handling and emergency disposal pathways of 2,5-Dibromothiazole-4-carbaldehyde.
Caption: Operational workflow and emergency spill response for handling 2,5-Dibromothiazole-4-carbaldehyde.
References
- Source: bldpharm.
- Title: 2,5-Dibromo-4-(chloromethyl)
- Source: chemscene.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
